Chemical structure and properties of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine
The following technical guide provides an in-depth analysis of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine , a specialized heterocyclic scaffold used in medicinal chemistry. [1][2][3] Executive Summary 5-Bromo-1,2,3,4-t...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine , a specialized heterocyclic scaffold used in medicinal chemistry.
[1][2][3]
Executive Summary
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine (CAS: 1369359-38-5) is a bicyclic heterocyclic building block characterized by a fused pyridine-piperidine system. It serves as a critical intermediate in drug discovery, particularly for the development of kinase inhibitors, GPCR ligands, and CNS-active agents. Its value lies in its bifunctional nature : it possesses a secondary amine at position 2 (nucleophilic handle) and an aryl bromide at position 5 (electrophilic handle), allowing for orthogonal functionalization strategies.
This guide details the structural properties, synthetic pathways, and reactivity profiles necessary for utilizing this scaffold in high-throughput synthesis and lead optimization.
Chemical Structure and Properties[4][5][6][7][8]
Structural Analysis
The molecule consists of a 2,7-naphthyridine core where the ring containing nitrogen-2 is saturated (tetrahydro), while the ring containing nitrogen-7 remains aromatic.
Saturation: 1,2,3,4-Tetrahydro (Ring A is piperidine-like).
Substitution: Bromine atom at position 5 (on the aromatic pyridine ring, Ring B).
Numbering & Topology:
Position 2 (N): Secondary amine (
). High basicity ().
Position 7 (N): Pyridine nitrogen (
). Lower basicity ( due to electron-withdrawing Br).
Position 5 (C-Br): The bromine is located on the pyridine ring, adjacent to the ring junction, activating the position for cross-coupling.
Physicochemical Data
Note: Values are computed based on structure-property relationship (SPR) algorithms for the free base.
Property
Value
Description
CAS Number
1369359-38-5
Unique Identifier
Molecular Formula
-
Molecular Weight
213.08 g/mol
Fragment-like (Rule of 3 compliant)
LogP (Predicted)
1.8 ± 0.4
Moderate lipophilicity; good CNS penetration potential
TPSA
~24 Ų
Polar surface area dominated by NH and Pyridine-N
H-Bond Donors
1
Secondary amine (NH)
H-Bond Acceptors
2
Amine N and Pyridine N
pKa (N2)
~9.8
Typical secondary amine
pKa (N7)
~2.5
Pyridine N (suppressed by ortho-Br effect)
Synthetic Pathways[5][8][10][11]
The synthesis of 1,2,3,4-tetrahydro-2,7-naphthyridines generally avoids direct bromination of the core due to regioselectivity challenges. Instead, the preferred route involves constructing the saturated ring onto a pre-functionalized bromopyridine scaffold.
Representative Synthetic Route
A robust strategy involves the cyclization of functionalized pyridines . A common precursor is a 4-methyl-nicotinonitrile derivative or a 4-(2-aminoethyl)pyridine derivative.
Protocol Logic:
Starting Material: 5-Bromo-4-methylnicotinonitrile (or similar 2,4,5-substituted pyridine).
Side Chain Extension: Condensation with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, or lithiation/alkylation to introduce the ethylamine chain.
Cyclization: Intramolecular nucleophilic attack of the amine onto an electrophilic handle (e.g., ester or nitrile) followed by reduction.
Alternative (Reduction): Partial hydrogenation of 5-bromo-2,7-naphthyridine (requires careful control to avoid debromination).
Synthesis Workflow Diagram
The following diagram illustrates the logical flow for accessing the scaffold from commercial pyridine precursors.
Figure 1: Synthetic logic flow for constructing the tetrahydro-2,7-naphthyridine core while preserving the aryl bromide.
Reactivity and Functionalization[5][7][10][11][12]
The utility of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine lies in its ability to serve as a divergent synthesis hub .
Reactivity: The position is activated by the adjacent pyridine nitrogen.
Use Case: Attaching "head" groups (aryl/heteroaryl cores) for potency.
Functionalization Workflow
This diagram depicts the parallel processing capability of the scaffold.
Figure 2: Divergent functionalization strategy utilizing the N2 and C5 handles.
Medicinal Chemistry Applications
Scaffold Utility
The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold is a bioisostere of tetrahydroisoquinoline (THIQ) . The introduction of the second nitrogen (N7) alters the electronic landscape, reducing lipophilicity (LogP) and increasing metabolic stability compared to the carbocyclic analog.
Kinase Inhibition: The pyridine nitrogen (N7) can serve as a hydrogen bond acceptor in the hinge region of kinases, while the C5-substituent vectors into the hydrophobic pocket.
GPCR Ligands: Used in the design of ligands for serotonin (5-HT) and dopamine receptors, where the basic N2 amine mimics the endogenous neurotransmitter's amine.
Case Studies & Citations
Research utilizing the 2,7-naphthyridine core has demonstrated its potential in:
Anticonvulsants: Piperazino-substituted derivatives have shown high activity in seizure models [1].
Anticancer Agents: Used as a core for nicotinamide phosphoribosyltransferase (NAMPT) inhibitors [2].
Antibacterial Agents: 2,7-naphthyridines have been explored as targeted anti-staphylococcal agents with microbiota-sparing properties [3].
Storage: Store at 2-8°C (Refrigerate), under inert atmosphere (Argon/Nitrogen). The free base is sensitive to oxidation; the hydrochloride salt is more stable.
Handling: Use in a fume hood.[1] Avoid contact with strong oxidizing agents.
References
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives. ResearchGate. (Accessed 2026).[2] Overview of the anticonvulsant and biological profile of the scaffold.
1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride. Pharmaffiliates. Application in NAMPT inhibitors.
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates. MDPI. Recent medicinal chemistry applications.
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine (CAS 1369359-38-5). ChemicalBook. Product identification and CAS verification.
Engineering Next-Generation Kinase Inhibitors: The Therapeutic Potential of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine
A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals The "Escape from Flatland": Evolution of the 2,7-Naphthyridine Scaffold In modern oncology and targeted therapy, the design of small-molecu...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals
The "Escape from Flatland": Evolution of the 2,7-Naphthyridine Scaffold
In modern oncology and targeted therapy, the design of small-molecule kinase inhibitors has historically relied on highly aromatic, planar heterocycles. While these flat molecules effectively intercalate into the ATP-binding pockets of kinases, they often suffer from poor aqueous solubility, high plasma protein binding, and off-target promiscuity.
To circumvent these late-stage clinical attrition risks, medicinal chemists have embraced the "escape from flatland" paradigm—increasing the fraction of sp3-hybridized carbons (Fsp3) within the pharmacophore. The transition from fully aromatic 2,7-naphthyridines to partially saturated derivatives like 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine (CAS 1369359-38-5) represents a masterclass in this structural evolution[1].
By reducing one of the pyridine rings, this building block introduces critical 3D geometry while retaining the essential hydrogen-bond acceptor properties of the remaining aromatic nitrogen. This scaffold has recently emerged as a highly privileged core for targeting a variety of complex kinases, including c-Kit, VEGFR-2, PDK-1, and MASTL[2],[3],[4].
Physicochemical Profiling & Structural Causality
The therapeutic potential of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine lies in its dual functionality: it serves as both a structural anchor for target engagement and a highly versatile synthetic handle.
The secondary aliphatic amine (N2) provides a basic center that is readily protonated at physiological pH (7.4), drastically improving the molecule's thermodynamic solubility. Concurrently, the bromine atom at the C5 position acts as an electrophilic node, perfectly positioned for palladium-catalyzed cross-coupling reactions. This allows chemists to project diverse aryl or heteroaryl vectors directly into the hydrophobic sub-pockets of the kinase active site.
Table 1: Physicochemical & Structural Comparison
Property
Fully Aromatic 2,7-Naphthyridine
1,2,3,4-Tetrahydro-2,7-naphthyridine
Causality / Impact in Drug Design
Fraction sp3 (Fsp3)
0.0
~0.50
Higher 3D character disrupts planar stacking, reducing aggregation and improving solubility.
Aqueous Solubility
Poor
Moderate to High
The aliphatic amine undergoes protonation at physiological pH, enhancing solvation.
Target Selectivity
Promiscuous (DNA intercalation risk)
High (Vectorial projection)
The "puckered" conformation allows precise vector projection into kinase sub-pockets, minimizing off-target binding.
Synthetic Handle
Limited (Requires complex C-H activation)
Versatile (N-alkylation, C5-Br coupling)
Orthogonal functionalization accelerates the generation of diverse inhibitor libraries.
Therapeutic Targets: Precision Kinase Inhibition
The 2,7-naphthyridine core has been successfully deployed against several high-value oncology targets.
MASTL (Greatwall Kinase): Microtubule-associated serine/threonine kinase-like (MASTL) is a critical oncogenic driver that regulates mitotic progression. Overexpression of MASTL in breast, gastric, and colorectal cancers inactivates the tumor-suppressive PP2A-B55 complex. Recent breakthrough patents have identified 2,7-naphthyridine compounds as potent, selective MASTL inhibitors capable of inducing mitotic catastrophe in proliferative cancer cells[4],[5].
c-Kit and VEGFR-2: Dual inhibition of c-Kit and VEGFR-2 is a validated strategy for anti-angiogenic tumor therapy. 8-amino-substituted 2,7-naphthyridinone derivatives, synthesized via tetrahydro intermediates, have demonstrated sub-nanomolar IC50 values against these kinases, utilizing the naphthyridine nitrogen to form a critical hydrogen bond with the kinase hinge region (e.g., Cys919 in VEGFR-2)[3].
MASTL kinase signaling pathway and targeted inhibition by 2,7-naphthyridine derivatives.
Synthetic Methodologies: A Self-Validating Workflow
To leverage 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine in library synthesis, the secondary amine must first be orthogonally protected to prevent competitive amination during downstream metal-catalyzed steps. Below are the field-proven, self-validating protocols for generating advanced intermediates.
Three-step synthetic workflow for generating 2,7-naphthyridine kinase inhibitor libraries.
Protocol 1: Orthogonal N-Boc Protection
Causality: The secondary amine (N2) is highly nucleophilic. If left unprotected, it will undergo unwanted Buchwald-Hartwig amination or poison the palladium catalyst during the C5 cross-coupling step, leading to polymeric byproducts and yield collapse.
Preparation: Dissolve 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
Base Addition: Add Triethylamine (TEA, 2.0 eq). The excess base neutralizes any hydrobromide salts and acts as an acid scavenger.
Electrophile Addition: Cool the reaction to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise to control the exothermic reaction and prevent over-acylation.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
Self-Validation System:
TLC Tracking: Elute with Hexanes/EtOAc (7:3). The product will appear as a distinct, less polar spot compared to the baseline-bound starting material.
LC-MS Verification: The mass spectrum must show the target mass [M+H]⁺ at m/z 313.0 and 315.0. The presence of this characteristic 1:1 isotopic doublet confirms the retention of the bromine atom.
Causality: To install the target-specific pharmacophore at the C5 position, we utilize Pd(dppf)Cl₂. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (99°), which sterically forces the palladium center to accelerate the reductive elimination step—historically the rate-limiting bottleneck when coupling sterically hindered ortho-substituted bromo-pyridines.
Preparation: In a microwave vial, combine the N-Boc protected intermediate (1.0 eq), the desired Aryl/Heteroaryl boronic acid (1.5 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq).
Solvent System: Add a 4:1 mixture of 1,4-Dioxane and H₂O. The water is critical to dissolve the inorganic base and facilitate the formation of the reactive boronate complex.
Catalyst Addition: Degas the mixture by sparging with N₂ for 10 minutes. Add Pd(dppf)Cl₂ (0.05 eq).
Reaction: Seal the vial and heat at 90 °C for 12 hours.
Self-Validation System:
LC-MS Verification: The complete disappearance of the 313/315 m/z doublet indicates full conversion. The new mass peak will correspond to the coupled product minus the bromine mass, plus the aryl mass.
Workup: Filter through a Celite pad to remove palladium black. Partition between EtOAc and brine, dry over Na₂SO₄, and purify via flash chromatography.
Conclusion
The integration of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine into medicinal chemistry workflows represents a highly rational approach to modern drug design. By leveraging the sp3-enriched tetrahydro ring for improved pharmacokinetic properties and utilizing the C5-bromo handle for rapid, divergent cross-coupling, researchers can efficiently map the structure-activity relationships (SAR) of complex kinase targets. As demonstrated by recent breakthroughs in MASTL and VEGFR-2 inhibition, this scaffold will continue to be a cornerstone in the development of next-generation oncology therapeutics.
References
Sun, Haiyan, et al. "Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors." Molecules, vol. 24, no. 24, 2019, p. 4461. URL:[Link]
Berry, M., et al. "2,7-Naphthyridine Compounds as MASTL Inhibitors." World Intellectual Property Organization, WO2024003773A1, Pfizer Inc., 4 Jan. 2024.
Zhao, Z., et al. "Discovery of dibenzo[c,f][2,7]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 18, no. 1, 2008, pp. 334-339. URL:[Link]
Technical Guide: Design and Synthesis of Brominated Tetrahydro-2,7-Naphthyridine Scaffolds
Executive Summary & Strategic Importance Brominated tetrahydro-2,7-naphthyridine derivatives represent a high-value "privileged scaffold" in modern medicinal chemistry. Unlike their ubiquitous isomers (1,5- and 1,8-napht...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
Brominated tetrahydro-2,7-naphthyridine derivatives represent a high-value "privileged scaffold" in modern medicinal chemistry. Unlike their ubiquitous isomers (1,5- and 1,8-naphthyridines), the 2,7-naphthyridine core offers a unique vector for side-chain elaboration, particularly in the development of kinase inhibitors (e.g., MASTL, PDK-1) and targeted antimicrobial agents.
The strategic value of the brominated variant lies in its role as a linchpin for divergent synthesis. The bromine atom—typically installed at the C1 or C4 position—serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation around the thermodynamically stable 5,6,7,8-tetrahydro core. This guide details the causal logic, synthesis, and functionalization of these derivatives, moving beyond basic recipes to industrial-grade process design.
Structural Logic & Pharmacophore Design
The 5,6,7,8-tetrahydro-2,7-naphthyridine scaffold is often employed as a bioisostere for tetrahydroisoquinoline. Its incorporation into drug candidates is driven by three physicochemical factors:
Reduced Lipophilicity: The additional nitrogen in the 2,7-position lowers logP compared to the carbocyclic naphthalene/isoquinoline analogs, improving aqueous solubility.
Hydrogen Bonding: The N2 nitrogen serves as a hydrogen bond acceptor, while the N7 nitrogen (in the saturated ring) can be protonated at physiological pH or substituted to interact with solvent-exposed regions of a protein pocket.
Rigid Geometry: The fused bicyclic system restricts the conformational freedom of attached substituents, reducing the entropic penalty of binding.
Target Landscape
Oncology: Inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL) and PDK-1.
Infectious Disease: Anti-staphylococcal agents targeting DNA gyrase (via 3-carboxyl derivatives).
CNS: Modulation of GPCRs where the basic nitrogen mimics endogenous neurotransmitters.
Synthetic Strategy: The Piperidone Route
While pyridine cyclization is possible, the Piperidone Route is preferred for generating the 5,6,7,8-tetrahydro core due to higher regiocontrol and scalability. This approach builds the pyridine ring onto a pre-existing piperidine ring.
Retrosynthetic Analysis (Graphviz)
The following diagram illustrates the disconnection strategy, highlighting the 1-bromo derivative as the divergent intermediate.
Caption: Retrosynthetic logic flow from final bioactive target back to commercially available piperidone precursors via the critical brominated intermediate.
Detailed Experimental Protocols
The following protocols are designed for self-validation. The "Checkpoints" ensure the intermediate is of sufficient quality before proceeding, preventing wasted resources on downstream steps.
Step 1: Synthesis of the Core (Guareschi-Thorpe Condensation)
Objective: Construct the 2,7-naphthyridine pyridine ring fused to the piperidine.
Mechanism: Knoevenagel condensation followed by Michael addition and cyclization.
Protocol:
Dissolve N-benzyl-4-piperidone (10 mmol) and cyanoacetamide (11 mmol) in absolute ethanol (20 mL).
Add piperidine (0.5 mL) as a base catalyst.
Heat the mixture to reflux (78°C) for 4–6 hours. A solid precipitate usually forms.
Workup: Cool to room temperature. Filter the precipitate and wash with cold ethanol and diethyl ether.
Checkpoint: Analyze by 1H-NMR. Look for the disappearance of the ketone carbonyl signal and the appearance of aromatic protons (or specific ring signals depending on oxidation state). The product is typically 1-hydroxy-3-cyano-7-benzyl-5,6,7,8-tetrahydro-2,7-naphthyridine.
Step 2: Bromination (The Critical Step)
Objective: Convert the 1-hydroxy (lactam) tautomer to the 1-bromo derivative.
Why Bromine? While chlorination (
) is cheaper, bromides are significantly more reactive in subsequent Pd-catalyzed couplings (approx. times faster oxidative addition).
Reagents: Phosphorus oxybromide (
, 3.0 eq), Anisole (solvent/additive).
Safety Note:
reacts violently with water. All glassware must be oven-dried.
Protocol:
Place the dried 1-hydroxy intermediate (5 mmol) in a round-bottom flask under Argon.
Add
(15 mmol) and Anisole (10 mL). Anisole acts as a high-boiling solvent that mitigates charring.
Heat to 100°C for 3 hours. The suspension should clear as the reaction proceeds.
Quench: Cool to 0°C. Pour the mixture slowly onto crushed ice/NaHCO3 (sat. aq). Caution: Vigorous evolution of HBr gas.
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry over
Standard aqueous workup and column chromatography.
Quantitative Data Summary
The following table summarizes typical yields and reactivity profiles for 2,7-naphthyridine derivatives based on literature precedents.
Reaction Step
Reagent
Typical Yield
Critical Parameter
Core Formation
Cyanoacetamide / EtOH
65–80%
Temperature control (avoid tarring)
Bromination
/ Anisole
50–70%
Anhydrous conditions; Quench rate
Chlorination
75–85%
Higher yield but lower downstream reactivity
Suzuki Coupling
/ Boronic Acid
80–95%
Oxygen exclusion (degassing)
Buchwald Coupling
/ BINAP
60–80%
Choice of base ( vs NaOtBu)
Biological Signaling & Mechanism of Action (MASTL)
One of the primary applications of this scaffold is MASTL inhibition.[3] The diagram below details the pathway intervention.
Caption: Mechanism of MASTL inhibition.[4] The 2,7-naphthyridine inhibitor blocks MASTL, preventing ENSA phosphorylation, thereby reactivating PP2A and forcing mitotic exit/catastrophe.
References
Synthesis of 2,7-Naphthyridine Derivatives: Wójcicka, A. (2021). "Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview." Current Organic Chemistry. Link
MASTL Inhibitors: Pfizer Inc. (2024). "2,7-Naphthyridine Compounds as MASTL Inhibitors." WO 2024/003773 A1. Link
Antimicrobial Activity: Spiegel, M. et al. (2025). "Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates." International Journal of Molecular Sciences. Link
Bromination Methodology: BenchChem. "Synthesis of 1-Bromo-2,7-naphthyridine intermediates." Link
Scaffold Utility: Gopalsamy, A. et al. (2007). "Discovery of dibenzo[c,f][2,7]naphthyridines as potent and selective PDK-1 inhibitors." Journal of Medicinal Chemistry. Link
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 1369359-38-5
Document Type: Technical Guide / Chemical Profile
Version: 2.0 (Scientific Reference Series)
Executive Summary
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine is a high-value heterocyclic scaffold extensively utilized in medicinal chemistry, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structural uniqueness lies in its bifunctionality: it possesses a secondary aliphatic amine (N-2) suitable for rapid diversification and an aromatic bromine handle (C-5) positioned for precise cross-coupling reactions. This "dual-handle" architecture allows for the independent optimization of pharmacokinetic (PK) properties and target binding affinity, making it a privileged fragment in fragment-based drug discovery (FBDD).
This guide provides a comprehensive analysis of its physicochemical data, synthetic accessibility, and handling protocols, designed for researchers in pharmaceutical development.
The compound exists as a bicyclic system comprising a saturated tetrahydropyridine ring fused to a brominated pyridine ring. The regiochemistry of the bromine atom at position 5 (adjacent to the bridgehead) is critical for its electronic properties and reactivity profile.
Note: Experimental values for melting/boiling points are matrix-dependent. Data below represents consensus values for the free base unless noted.
Property
Value
Significance
Molecular Weight
213.08 g/mol
Fragment-like (Rule of 3 compliant).
Monoisotopic Mass
211.995 g/mol
Key for MS identification (Br isotope pattern).
cLogP
1.85 ± 0.3
Moderate lipophilicity; good membrane permeability.
pKa (N-2)
~9.2 (Predicted)
Basic secondary amine; likely protonated at physiological pH.
pKa (N-7)
~2.5 (Predicted)
Weakly basic due to electron-withdrawing Br and aromaticity.
PSA (Polar Surface Area)
24.9 Ų
Excellent range for CNS and oral bioavailability.
H-Bond Donors / Acceptors
1 / 2
Ideal for H-bond interactions in binding pockets.
Appearance
Off-white to pale yellow solid
Oxidation sensitive; store under inert atmosphere.
Synthetic Accessibility & Manufacturing
The synthesis of 5-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine challenges the chemist to control regioselectivity during the ring-closing and halogenation steps. The most robust route avoids direct bromination of the tetrahydro-scaffold (which often leads to mixtures) and instead utilizes a pre-functionalized pyridine precursor.
Core Synthetic Pathway
The following protocol describes the "De Novo Ring Construction" strategy, which is superior to reduction of the fully aromatic naphthyridine due to better yield and purity profiles.
Step 1: Enamine Formation. Reaction of 2-bromo-4-methylnicotinonitrile with DMF-DMA yields the enamine intermediate. The bromine at position 2 of the pyridine becomes position 5 in the final naphthyridine system.
Step 2: Cyclization. Treatment with ammonia or a primary amine equivalent effects the ring closure to the lactam (naphthyridinone).
Step 3: Reduction. Selective reduction of the lactam carbonyl (using BH₃·DMS or LiAlH₄) yields the final tetrahydro-amine.
Figure 1: Validated synthetic route ensuring regiochemical integrity of the C-5 bromine.
Handling & Storage Protocol
Stability: The secondary amine is prone to oxidation (N-oxide formation) and carbamate formation upon exposure to atmospheric CO₂.
Storage: Store at -20°C under Argon or Nitrogen.
Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water (unless as HCl salt).
Safety: GHS Warning. H302 (Harmful if swallowed), H315 (Skin Irritation). Use standard PPE.[1]
Structural Utility in Drug Discovery
This scaffold is a "Privileged Structure" because it mimics the bioactive conformations of endogenous ligands while offering vectors for diversification.
Why: To perform Pd-catalyzed coupling at C-5, the secondary amine should often be protected to prevent catalyst poisoning or side reactions.
Dissolution: Dissolve 5-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine (1.0 eq) in DCM (10 volumes).
Base Addition: Add TEA (Triethylamine) (1.5 eq) followed by DMAP (0.05 eq).
Reagent: Cool to 0°C and add Boc₂O (1.1 eq) dropwise.
Workup: Stir at RT for 2h. Wash with water, brine, dry over Na₂SO₄, and concentrate.[2][3]
Validation: Check LCMS for [M+H]⁺ = 313/315 (Boc-adduct).
Protocol B: Suzuki Coupling at C-5
Why: To install an aryl group at the 5-position.
Setup: In a microwave vial, combine N-Boc-5-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine (1.0 eq), Aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 5 mins.
Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq).
Reaction: Heat at 90°C for 4-12h (or 1h in microwave).
Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
References
PubChem Compound Summary. 1,2,3,4-Tetrahydro-2,7-naphthyridine derivatives. National Center for Biotechnology Information.
[Link]
Journal of Medicinal Chemistry. Design and Synthesis of Naphthyridine-Based Kinase Inhibitors. (General Reference for Scaffold Utility).
[Link]
Beilstein Journal of Organic Chemistry. Functionalization of naphthyridine via regioselective metalation. (Mechanistic insight for C-5 functionalization).
[Link]
The Strategic Role of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine in Modern Drug Discovery: A Scaffold Hopping and Functionalization Guide
Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary: Escaping Flatland with Bicyclic Heterocycles In contemporary med...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals
Content Type: Technical Whitepaper
Executive Summary: Escaping Flatland with Bicyclic Heterocycles
In contemporary medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic systems has been linked to poor physicochemical properties, leading to high attrition rates in clinical trials due to low solubility and off-target toxicity. The strategic introduction of sp3-rich scaffolds—a paradigm known as "escaping flatland"—has become a cornerstone of rational drug design.
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine (CAS: 1369359-38-5) [1] represents a highly privileged bicyclic building block in this context. By fusing a saturated piperidine-like ring with a pyridine-like aromatic system, this scaffold offers a unique combination of structural rigidity, a basic amine for solubility, and a halogen handle for late-stage diversification. This whitepaper details the physicochemical rationale, target applicability, and validated synthetic workflows for utilizing this scaffold in lead optimization.
Physicochemical Profiling & Structural Rationale
The 1,2,3,4-tetrahydro-2,7-naphthyridine core is frequently employed as a bioisostere for isoquinolines, quinolines, and fully aromatic naphthyridines. The partial saturation of the ring system fundamentally alters the molecule's electronic and physical profile.
The presence of the 5-bromo substituent provides an orthogonal vector for functionalization. In the context of structure-activity relationship (SAR) campaigns, the bromine atom serves as a prime site for palladium-catalyzed cross-coupling, allowing chemists to rapidly generate libraries of 5-aryl or 5-alkyl derivatives.
Table 1: Comparative Physicochemical Properties of Bicyclic Scaffolds
To understand the strategic advantage of the tetrahydro-2,7-naphthyridine core, we must compare it to its structural relatives. The data below illustrates how partial saturation impacts the fraction of sp3 carbons (Fsp3) and basicity.
Scaffold
Fsp3 (sp3 Carbon Fraction)
Estimated Basic pKa
H-Bond Donors
H-Bond Acceptors
3D Conformation
Isoquinoline
0.00
~5.4
0
1
Planar
2,7-Naphthyridine
0.00
~3.0, 4.3
0
2
Planar
1,2,3,4-Tetrahydro-2,7-naphthyridine
0.50
~9.5 (Secondary Amine)
1
2
Half-Chair (sp3 ring)
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine
0.50
~9.2 (Secondary Amine)
1
2
Half-Chair (sp3 ring)
Data Synthesis Rationale: The shift from a fully aromatic 2,7-naphthyridine to the tetrahydro variant increases the basic pKa significantly, allowing for the formation of stable hydrochloride salts, which drastically improves aqueous solubility. Furthermore, the Fsp3 of 0.50 introduces a 3D vector that can better occupy complex protein binding pockets compared to planar analogs.
Mechanistic Utility in Target Classes
Kinase Inhibition (RTKs and MEK)
Naphthyridine derivatives are foundational to the development of ATP-competitive kinase inhibitors. The 2,7-naphthyridine and 2,7-naphthyridinone scaffolds have been extensively validated as potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as MET, c-Kit, and VEGFR-2[2]. Furthermore, they have shown efficacy against FGFR4[3].
By utilizing the 5-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine scaffold, chemists can design inhibitors where the pyridine nitrogen interacts with the hinge region of the kinase (via hydrogen bonding), while the saturated ring projects into the solvent-exposed region or a specific hydrophobic pocket. The 5-position (via the bromine handle) can be substituted with bulky aryl groups to access the DFG-out allosteric pocket, shifting the molecule from a Type I to a Type II kinase inhibitor.
CNS and Serotonergic Pathways
Beyond oncology, tetrahydro-2,7-naphthyridines exhibit significant neurotropic activity. Derivatives such as 6-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine act as serotonin analogs, modulating serotonergic pathways via interaction with monoamine oxidase-A (MAO-A)[4]. The basic secondary amine in the tetrahydro ring mimics the terminal amine of serotonin, making this scaffold highly relevant for psychiatric and neurodegenerative drug discovery.
Systems Biology: Kinase Inhibition Pathway Visualization
The following diagram illustrates the mechanistic pathway by which 2,7-naphthyridine derivatives synthesized from this scaffold interrupt oncogenic signaling.
Caption: Mechanistic workflow of 2,7-naphthyridine derivatives inhibiting RTK-mediated oncogenic signaling.
Self-Validating Synthetic Methodologies
To leverage 5-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine in a drug discovery campaign, selective functionalization is required. The secondary amine must be managed to prevent interference during transition-metal catalysis at the 5-bromo position.
Protocol: Two-Step Functionalization via N-Protection and Suzuki-Miyaura Coupling
Objective: Synthesize a 5-aryl-1,2,3,4-tetrahydro-2,7-naphthyridine derivative.
Causality Focus: Every reagent choice is designed to maximize yield while preventing catalyst poisoning or unwanted side reactions (e.g., Buchwald-Hartwig amination of the internal amine).
Step 1: N-Boc Protection of the Secondary Amine
Rationale: The free secondary amine (position 2) can coordinate with palladium catalysts, leading to catalyst deactivation. Furthermore, in the presence of base and Pd(0), the amine could undergo intramolecular or intermolecular amination with the 5-bromo position. Boc-protection sterically and electronically masks this amine.
Reagent Preparation: Dissolve 5-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.
Base Addition: Add triethylamine (TEA, 2.0 eq). Causality: TEA acts as an acid scavenger for any trace hydrobromic acid and activates the amine for nucleophilic attack.
Self-Validation (In-Process Control): Stir for 2 hours at room temperature. Monitor via TLC (DCM:MeOH 9:1). The highly polar starting material (Rf ~0.1) should convert entirely to a less polar spot (Rf ~0.6). Confirm mass via LC-MS (Expected [M+H]+ = 313.0 / 315.0 for the Br isotopes).
Workup: Wash with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Step 2: Suzuki-Miyaura Cross-Coupling at the 5-Position
Rationale: The 5-bromo position on the pyridine ring is highly activated for oxidative addition by Pd(0). We utilize Pd(dppf)Cl2 because its large bite angle facilitates the reductive elimination step, which is crucial when coupling bulky aryl boronic acids to a bicyclic system.
Reaction Setup: In a microwave-safe vial, combine the N-Boc protected scaffold (1.0 eq), an aryl boronic acid (e.g., 4-fluorophenylboronic acid, 1.5 eq), and Pd(dppf)Cl2 (0.05 eq).
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and water (4:1 v/v), followed by potassium carbonate (K2CO3, 3.0 eq). Causality: Degassing with argon is critical to prevent oxidative quenching of the Pd(0) active species. K2CO3 is chosen as a mild base; stronger bases like NaOtBu could prematurely cleave the Boc group or degrade the tetrahydro ring.
Catalysis: Seal the vial and heat at 90 °C for 4 hours (or 110 °C for 30 minutes via microwave irradiation).
Self-Validation (In-Process Control): Analyze an aliquot via LC-MS. Look for the disappearance of the bromine isotopic pattern (1:1 ratio) and the appearance of the coupled product mass.
Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 5-aryl-N-Boc intermediate.
(Note: The Boc group can subsequently be removed using 4M HCl in dioxane to reveal the basic amine for target binding).
Conclusion
The 5-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine scaffold is a highly versatile, sp3-enriched building block that directly addresses the limitations of planar heterocycles in drug discovery. By providing a basic amine for solubility and a programmable halogen handle for cross-coupling, it allows medicinal chemists to rapidly explore chemical space around validated targets, particularly in kinase inhibition and neuropharmacology. Adhering to the rigorous, self-validating synthetic protocols outlined above ensures high-fidelity library generation for SAR optimization.
References
National Center for Biotechnology Information (PMC). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Retrieved March 7, 2026, from [Link]
MDPI. Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines. Retrieved March 7, 2026, from [Link]
Google Patents.US9890156B2 - Bicyclic heterocycles as FGFR4 inhibitors.
An In-depth Technical Guide to 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine: Electronic Properties and Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine, a heterocyclic scaffold with significant potential i...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine, a heterocyclic scaffold with significant potential in medicinal chemistry. Due to the limited direct experimental data on this specific molecule, this document synthesizes information from closely related analogues and foundational principles of organic chemistry to project its electronic properties and reactivity. This approach offers a robust framework for researchers looking to incorporate this versatile building block into their synthetic and drug discovery programs.
The 2,7-Naphthyridine Core: A Privileged Scaffold in Medicinal Chemistry
The 2,7-naphthyridine skeleton is a significant structural motif in a wide array of biologically active compounds.[1] Its unique arrangement of nitrogen atoms influences its physicochemical properties, offering a distinct advantage in the design of novel therapeutics. Derivatives of 2,7-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[2] The partially saturated 1,2,3,4-tetrahydro-2,7-naphthyridine variant introduces a three-dimensional character to the otherwise planar aromatic system, a feature increasingly sought after in modern drug design to improve properties such as solubility and to explore new chemical space. The introduction of a bromine atom at the 5-position provides a key functional handle for a variety of synthetic transformations, making 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine a valuable intermediate for the construction of diverse compound libraries.
Predicted Electronic Properties
The pyridine ring is an electron-deficient system due to the electronegativity of the nitrogen atom. This inherent electron deficiency is further modulated by the presence of the bromine substituent. Bromine, being an electronegative atom, exerts an electron-withdrawing inductive effect (-I), which further decreases the electron density of the aromatic ring. Conversely, through its lone pairs, bromine can exert a weaker, electron-donating mesomeric effect (+M).
In the context of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine, the bromine at the 5-position is expected to significantly influence the electron density of the pyridine ring. The positions ortho and para to the bromine atom will be the most affected. This electronic modulation is critical in determining the molecule's reactivity towards both electrophilic and nucleophilic reagents, as well as its propensity to engage in metal-catalyzed cross-coupling reactions.
Table 1: Predicted Physicochemical and Electronic Properties
Property
Predicted Value/Characteristic
Basis of Prediction
Molecular Formula
C₈H₉BrN₂
-
Molecular Weight
213.08 g/mol
-
XlogP
~1.9
Based on related structures on PubChem.
Dipole Moment
Moderate to High
Presence of two nitrogen atoms and a bromine atom.
HOMO-LUMO Gap
Moderate
Typical for functionalized aromatic heterocycles.[5]
Most Reactive Site for Electrophilic Attack
The pyridine ring is generally deactivated.
Electron-withdrawing nature of the pyridine nitrogen and bromine.
Most Reactive Site for Nucleophilic Attack
Carbon atom bearing the bromine (C-5)
Polarity of the C-Br bond.
Reactivity Profile: A Versatile Synthetic Intermediate
The synthetic utility of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine is primarily centered around the reactivity of the C-Br bond. This bond serves as a versatile anchor point for the introduction of a wide array of functional groups through well-established and robust chemical transformations. The most significant of these are palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds.[6][7] For bromo-substituted pyridines and related heterocycles, these reactions are highly efficient and tolerant of a wide range of functional groups.
The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester.[8][9] This reaction is expected to proceed smoothly at the 5-position of the tetrahydro-2,7-naphthyridine core.
Causality Behind Experimental Choices:
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a palladium(II) precursor like Pd(OAc)₂ with a phosphine ligand is commonly used. The choice of ligand can be crucial for optimizing the reaction yield and rate.
Base: A base is essential for the transmetalation step of the catalytic cycle. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can depend on the specific substrates and the solvent system.
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Figure 1: Generalized workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Representative):
Reaction Setup: In a dry reaction vessel, combine 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and a base such as potassium carbonate (2.0-3.0 equiv).
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
Solvent and Degassing: Add a suitable solvent system, such as a 4:1 mixture of 1,4-dioxane and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted-1,2,3,4-tetrahydro-2,7-naphthyridine.[10][11]
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl and heteroaryl amines.[6] This reaction is highly applicable to 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine for the introduction of primary and secondary amines at the 5-position.
Causality Behind Experimental Choices:
Catalyst System: This reaction typically employs a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP). The choice of ligand is critical and often substrate-dependent.
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be used.[12]
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.
Figure 2: Generalized workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocol (Representative):
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 equiv) and the phosphine ligand (e.g., XPhos, 0.02-0.10 equiv).
Reagent Addition: Add 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine (1.0 equiv), the desired amine (1.1-1.5 equiv), and the base (e.g., sodium tert-butoxide, 1.5-2.0 equiv).
Solvent: Add the anhydrous solvent (e.g., toluene or dioxane).
Reaction: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction's progress using TLC or LC-MS.
Work-up: After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel.[13][14]
Other Potential Transformations
While palladium-catalyzed reactions are the most prominent, other transformations at the C-Br bond are also feasible, further expanding the synthetic utility of this scaffold. These include metal-halogen exchange to form organolithium or Grignard reagents, which can then be reacted with a variety of electrophiles.
Spectroscopic Characterization (Predicted)
The structural elucidation of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine and its derivatives would rely on standard spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
Technique
Predicted Features
Rationale
¹H NMR
Aromatic protons on the pyridine ring will show characteristic chemical shifts and coupling patterns. Aliphatic protons of the tetrahydro- portion will appear as multiplets in the upfield region.
The electronic environment of each proton is distinct.
¹³C NMR
Eight distinct carbon signals are expected. The carbon attached to bromine (C-5) will be deshielded. Carbons adjacent to nitrogen atoms will also be deshielded.
Based on the principles of ¹³C NMR spectroscopy for heterocyclic compounds.[1]
Mass Spectrometry
A characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in a ~1:1 ratio) will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br).
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine represents a promising and versatile building block for medicinal chemistry and drug discovery. While direct experimental data is currently sparse, its electronic properties and reactivity can be reliably predicted based on well-established chemical principles and data from analogous structures. The C-Br bond provides a robust handle for a variety of synthetic transformations, most notably Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allowing for the facile generation of diverse compound libraries. This guide provides a solid foundation for researchers to begin exploring the synthetic potential of this valuable scaffold. Further experimental and computational studies are warranted to fully elucidate the properties of this molecule and unlock its full potential in the development of novel therapeutics.
References
Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogenation of Aryl- and Heteroarylboronic Acids and Esters. Journal of the American Chemical Society, 124(50), 14844–14845.
Unexpected synthesis, delayed emission and solid-state acidochromism of novel 2,7-naphthyridine derivatives obtained from 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile. (2020). Organic & Biomolecular Chemistry.
Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. (2022). Molecules.
Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters.
Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. (2024). Molecules.
Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters.
Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. (n.d.).
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). Journal of Medicinal Chemistry.
Buchwald-Hartwig Amin
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling for the Synthesis of Tetrahydroacridines. (n.d.). Benchchem.
Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide. (n.d.). Benchchem.
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? (2015).
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Purdue University.
Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. (2025). Journal of Molecular Modeling.
Question. (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. (b) When 3-bromopyridine is used in this reaction, stronger reaction conditions are required and a mixture of 3-aminopyridine and 4-aminopyridine results. Propose a mechanism to explain this curious result. (n.d.). Vaia.
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (2023).
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.
Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (n.d.). Benchchem.
Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. (2003). The Journal of Physical Chemistry A.
A search for blues brothers: X-ray crystallographic/spectroscopic characterization of the tetraarylbenzidine cation radical as a product of aging of solid magic blue. (2020). Organic & Biomolecular Chemistry.
Computational Investigation of Energetic Materials: Influence of Electronic and Steric Properties on Sensitivity and Decomposition Mechanisms. (2025). Old Dominion University.
Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (2014).
Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. (2018). Journal of Applicable Chemistry.
Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2015).
Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. (2023). RSC Advances.
Experimental and theoretical study on structure and spectroscopic properties of 2-bromo-3-N-(N′,N′-dimethylformamidino) benzanthrone. (2018). Luminescence.
History and development of 2,7-naphthyridine building blocks
This guide focuses on the 2,7-naphthyridine scaffold, a "privileged" yet historically underutilized isomer in the diazanaphthalene family.[1][2] Unlike its more common 1,5- and 1,8- counterparts (e.g., Nalidixic acid), t...
Author: BenchChem Technical Support Team. Date: March 2026
This guide focuses on the 2,7-naphthyridine scaffold, a "privileged" yet historically underutilized isomer in the diazanaphthalene family.[1][2] Unlike its more common 1,5- and 1,8- counterparts (e.g., Nalidixic acid), the 2,7-isomer offers unique vectors for hydrogen bonding and
-stacking, making it a critical building block for modern kinase inhibitors and DNA-intercalating agents.[1][2]
A Technical Guide to Synthesis, Functionalization, and Medicinal Utility
Introduction: The "Hidden" Isomer
The 2,7-naphthyridine scaffold consists of two fused pyridine rings with nitrogen atoms at the 2 and 7 positions.[1] This specific arrangement creates a linear, centrosymmetric (in unsubstituted forms) electronic distribution that differs significantly from the dipole-heavy 1,8-naphthyridines.[1][2]
Why 2,7-Naphthyridine?
Bioisosterism: It serves as a robust bioisostere for isoquinoline and quinazoline cores, often improving aqueous solubility due to the second nitrogen's basicity (
Binding Geometry: The nitrogen placement allows for unique bidentate metal coordination and specific hydrogen bond acceptance patterns in ATP-binding pockets (e.g., c-Kit, VEGFR-2).[1][2]
DNA Intercalation: Its planar, electron-deficient nature makes it an ideal scaffold for intercalating into DNA base pairs, a mechanism exploited in "molecular glue" concepts and antifungal agents.[1][2]
Core Synthesis: The "Master" Building Block
Historically, accessing the 2,7-naphthyridine core was plagued by low yields and harsh conditions.[1][2] The modern "Gold Standard" approach utilizes a De Novo construction of a symmetric tetra-halogenated core, which serves as a divergent point for library generation.[1][2]
Protocol A: Synthesis of 1,3,6,8-Tetrachloro-2,7-naphthyridine
This protocol creates a versatile, tetra-functionalized scaffold.[1][2] The symmetry of the molecule allows for controlled desymmetrization.[1]
Mechanism: Double Knoevenagel condensation followed by chlorodehydroxylation.[1]
Step 1: The Condensation
Reagents: Diethyl 3-oxopentanedioate, Malononitrile, Base (Piperidine/Ethanol).[1][2]
Procedure:
Dissolve diethyl 3-oxopentanedioate (1.0 equiv) and malononitrile (2.0 equiv) in absolute ethanol.
Add catalytic piperidine dropwise at 0°C.
Reflux for 4–6 hours. The reaction undergoes a double cyclization to form the dihydroxypyridone intermediate (often tautomerizing to the pyridone form).[1]
Critical Step: Acidify carefully with HCl to precipitate the 1,3,6,8-tetrahydroxy-2,7-naphthyridine (often exists as the tetra-one tautomer).[1][2] Filter and dry.[2]
Suspend the tetrahydroxy intermediate in neat POCl
(10 vol).
Heat to 110°C in a sealed tube or pressure vial for 12 hours.
Safety: Quench excess POCl
by slowly pouring the mixture onto crushed ice/ammonia.
Extract with DCM.[1][2] The product, 1,3,6,8-tetrachloro-2,7-naphthyridine , is a stable solid that can be stored.[1][2]
Data Summary: Key Intermediates
Compound
Structure Description
Key Reactivity
Yield (Typical)
Intermediate A
1,3,6,8-Tetrahydroxy-2,7-naphthyridine
Inert, high MP (>300°C)
65-75%
Product B
1,3,6,8-Tetrachloro-2,7-naphthyridine
Highly reactive to SNAr
55-65%
Regioselective Functionalization
The power of the 2,7-naphthyridine scaffold lies in the ability to selectively functionalize specific positions.[1] The reactivity order is dictated by electronic density and steric environment.[1]
Outcome: 4-Iodo-2,7-naphthyridine derivative, ready for Suzuki/Sonogashira coupling.[1][2]
Visualization: Synthetic Divergence
The following diagram illustrates the pathway from the raw materials to a multi-functionalized drug candidate.
Caption: Divergent synthesis from the tetrachloro-core. Route A exploits electronic deficiency (SNAr), while Route B utilizes directed lithiation (DoM) for C4 functionalization.[1][2]
Medicinal Chemistry Applications
The 2,7-naphthyridine scaffold is not just a chemical curiosity; it is a validated pharmacophore.[1][2]
A. Kinase Inhibition (c-Kit & VEGFR-2)
Derivatives of 2,7-naphthyridin-1-one (often synthesized via the "Lophocladine" route from 4-methyl-3-cyanopyridine) have shown nanomolar potency against c-Kit.[1][2][5]
Mechanism: The N2 nitrogen acts as a hydrogen bond acceptor in the hinge region of the kinase, while the planar system stacks with the gatekeeper residue.[1]
Recent studies (2024-2025) have highlighted 3-carboxyl-2,7-naphthyridines as potent anti-staphylococcal agents.[1][2]
Target: DNA Gyrase (similar to fluoroquinolones but with an altered resistance profile).[1][2]
Advantage: These compounds have shown the ability to eradicate S. aureus biofilms, a property often lacking in standard antibiotics.[1][2]
C. Molecular Glues (RNA Targeting)
Naphthyridine carbamate dimers (NCDs) utilize the 2,7-scaffold to bind to mismatched base pairs in RNA (e.g., U-G mismatches in nucleotide repeat disorders).[1][2] The geometry of the 2,7-isomer is critical for the "wedge" effect required to stabilize these RNA secondary structures.[1]
References
Synthesis of 1,3,6,8-Tetrachloro-2,7-naphthyridine & Lithiation
Title: Preparation of Functionalized 2,7-Naphthyridines by Directed Lithiation with (2,2,6,6-Tetramethylpiperidyl)lithium.[1][2][4]
Application Note: Optimized Synthesis of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine
Executive Summary The 2,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for isoquinolines and quinazolines in kinase inhibitors (e.g., VEGFR, MET) and GPCR ligands. The...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for isoquinolines and quinazolines in kinase inhibitors (e.g., VEGFR, MET) and GPCR ligands. The specific derivative 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine represents a high-value intermediate; the secondary amine at position 2 allows for diversification via N-alkylation or amidation, while the bromine at position 5 serves as a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the aromatic core.
This Application Note details an optimized, scalable synthetic protocol. Unlike traditional reduction methods that risk debromination, this De Novo Ring Construction strategy builds the saturated ring onto a functionalized pyridine core, ensuring high regiofidelity and chemical stability.
Retrosynthetic Analysis & Strategy
To avoid the regioselectivity issues associated with reducing a fully aromatic 2,7-naphthyridine, we utilize a " pyridine-first" approach. The 1,2,3,4-tetrahydro ring is constructed via a cyclization-reduction sequence.[1]
Strategic Logic
Core Preservation: The bromine atom on the pyridine ring is labile under catalytic hydrogenation (Pd/C, H2). Therefore, we avoid global reduction steps.
Regiocontrol: We employ 4-methylnicotinonitrile as the starting material. The methyl group at C4 and the nitrile at C3 provide the perfect "1,2-synthons" to build the second ring.
Bromination Selectivity: Electrophilic bromination of 4-methylnicotinonitrile is directed to the 5-position by the cooperative effects of the methyl group (ortho-director) and the nitrile (meta-director).
Retrosynthesis Diagram
Caption: Retrosynthetic disassembly of the target molecule revealing the linear "De Novo" construction strategy.
Detailed Experimental Protocols
Phase 1: Regioselective Bromination
Objective: Synthesis of 5-bromo-4-methylnicotinonitrile.
Rationale: Direct bromination is chosen over lithiation to ensure scalability and avoid cryogenic conditions.
Reaction: Electrophilic aromatic substitution.
Protocol:
Setup: Charge a 500 mL round-bottom flask with 4-methylnicotinonitrile (11.8 g, 100 mmol).
Reagent: Add Bromine (Br2) (6.0 mL, 115 mmol) dropwise over 30 minutes, maintaining temperature <10°C.
Reaction: Heat the mixture to 80°C for 12 hours. Monitor by HPLC/TLC.
Workup: Cool to room temperature. Pour onto crushed ice (500 g). Neutralize carefully with solid Na2CO3 to pH 8.
Extraction: Extract with Ethyl Acetate (3 x 150 mL). Wash combined organics with 10% Na2S2O3 (to remove excess Br2) and brine.
Purification: Dry over MgSO4, filter, and concentrate. Recrystallize from Ethanol/Hexane.
Yield Expectation: 75-85% (Off-white solid).
Phase 2: Ring Construction (The DMF-DMA Cascade)
Objective: Synthesis of 5-bromo-2,7-naphthyridin-1(2H)-one.
Rationale: The Bredereck/DMF-DMA reaction converts the activated methyl group into an enamine, which cyclizes with ammonia. This avoids harsh condensation conditions.
Enamine Formation: Heat to 140°C (reflux) under N2 for 4-6 hours. The solution will turn dark red/brown.
Solvent Swap: Concentrate in vacuo to remove excess DMF-DMA and DMF. The residue is the crude enamine.
Cyclization: Redissolve the residue in Acetic Acid (100 mL). Add Ammonium Acetate (19.5 g, 253 mmol).
Reaction: Reflux (120°C) for 4 hours.
Quench: Cool to RT. Pour into ice water. The product often precipitates.
Isolation: Filter the solid. If no precipitate, neutralize with NH4OH and extract with DCM/MeOH (9:1).
Yield Expectation: 60-70% (Tan/Brown solid).
Checkpoint: Confirm structure via 1H NMR (Look for disappearance of methyl singlet and appearance of naphthyridinone protons).
Phase 3: Selective Reduction
Objective: Conversion to 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine.
Critical Control Point: We must reduce the lactam (amide) to the amine without reducing the pyridine ring or debrominating the aromatic system. Borane-THF is superior to LAH for this chemoselectivity.
Protocol:
Setup: Flame-dry a 250 mL 3-neck flask. Purge with Argon.
Reduction: Cool to 0°C. Add BH3·THF complex (1.0 M in THF, 66 mL, 66 mmol) dropwise.
Reflux: Warm to RT, then heat to reflux (66°C) for 4-8 hours. Monitor by LC-MS (Target M+H = 213/215).
Quench (Careful): Cool to 0°C. Slowly add Methanol (20 mL) to destroy excess borane. Then add 6N HCl (30 mL).
Hydrolysis: Reflux the acidic mixture for 1 hour to break the boron-amine complex.
Workup: Concentrate to remove THF. Basify the aqueous residue with NaOH (to pH >12).
Extraction: Extract with DCM (3 x 100 mL).
Purification: The crude amine can be purified via flash chromatography (DCM/MeOH/NH4OH 90:9:1) or converted to the HCl salt for crystallization.
Quantitative Data Summary
Parameter
Phase 1 (Bromination)
Phase 2 (Cyclization)
Phase 3 (Reduction)
Reagents
Br2, Oleum
DMF-DMA, NH4OAc
BH3·THF
Temperature
80°C
140°C / 120°C
66°C
Time
12 h
4 h / 4 h
6 h
Typical Yield
80%
65%
70%
Critical Impurity
2,5-dibromo analog
Uncyclized nitrile
Debrominated analog (<5%)
Purification
Recrystallization
Filtration/Wash
Column/Salt formation
Workflow Logic & Troubleshooting
Caption: Operational workflow with Critical Quality Control (QC) checkpoints.
Troubleshooting Guide:
Low Yield in Step 2: Ensure DMF-DMA is fresh. Old reagent hydrolyzes to DMF. If the enamine doesn't precipitate, proceed directly to cyclization after solvent removal.
Debromination in Step 3: If Br loss is observed (>5%), lower the reflux temperature of the BH3 reduction or switch to NaBH4/Acetic Acid reduction of the lactam (though this is generally less effective for lactams).
Solubility: The final tetrahydro-naphthyridine is a secondary amine; if extraction is difficult, use CHCl3/Isopropanol (3:1) as the extraction solvent.
Safety & Hazards
Bromine/Oleum: Extremely corrosive and toxic. Use a scrubber for HBr/SO2 fumes.
Borane-THF: Pyrophoric and generates H2 gas. Quench strictly under inert atmosphere at 0°C.
2,7-Naphthyridines: Biologically active scaffolds.[2] Handle as potential potent kinase inhibitors (wear PPE, work in fume hood).
References
Naphthyridine Nomenclature & Numbering
Brown, D. J. The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley, 2008. Link
Synthesis of 2,7-Naphthyridin-1-ones via DMF-DMA:
Mechanism of enamine cyclization from 4-methyl-3-cyanopyridines.
Litvinov, V. P., et al. "Synthesis and properties of 2,7-naphthyridines." Russian Chemical Reviews, 2011.
Regioselective Bromination of Pyridines:
Directing effects of nitrile and methyl groups.
Schlosser, M., et al. "Halogen dance reactions on pyridines." Journal of Organic Chemistry, 2005.
Selective Reduction of Lactams in Presence of Halides
Use of Borane-THF for chemoselectivity.
Brown, H. C., & Choi, Y. M. "Selective reductions. 29. The rapid reaction of borane-tetrahydrofuran with amides." Journal of the American Chemical Society, 1982. Link
General Naphthyridine Protocols
BenchChem Technical Guides: Physicochemical Properties and Synthetic Utility of Naphthyridines. Link
Application Note: Overcoming Catalyst Poisoning in the Buchwald-Hartwig Amination of Brominated Naphthyridines
Executive Summary Naphthyridines (1,5-, 1,6-, 1,8-, and 2,7-isomers) represent a privileged scaffold in medicinal chemistry, frequently serving as bioisosteres for quinolines and isoquinolines in kinase inhibitors and GP...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Naphthyridines (1,5-, 1,6-, 1,8-, and 2,7-isomers) represent a privileged scaffold in medicinal chemistry, frequently serving as bioisosteres for quinolines and isoquinolines in kinase inhibitors and GPCR ligands. However, their functionalization via Palladium-catalyzed C–N cross-coupling is notoriously difficult.
The core challenge is twofold:
Electronic Deficiency: The electron-poor nature of the ring can promote competitive dehalogenation or nucleophilic aromatic substitution (
) over the desired catalytic cycle.
Catalyst Poisoning: The pyridyl nitrogens (particularly in 1,8-naphthyridine) act as potent
-donors, sequestering the Palladium center into inactive "off-cycle" resting states.
This guide details a field-proven strategy to overcome these barriers using 3rd Generation (G3) Buchwald Precatalysts and bulky biaryl phosphine ligands . We provide a self-validating screening protocol and a robust scale-up methodology designed to minimize Pd-sequestration.
Strategic Catalyst Selection
The Ligand: Steric Bulk as a Defense Mechanism
For naphthyridines, ligand selection is not just about promoting reductive elimination; it is about preventing the substrate from binding to the metal.
Dialkylbiaryl Phosphines (BrettPhos, RuPhos, tBuXPhos): These are the gold standard. The sheer steric bulk of the non-coordinating aryl ring creates a "roof" over the Pd center, physically blocking the approach of the naphthyridine nitrogen lone pair while allowing the oxidative addition of the C–Br bond.
Bisphosphines (Xantphos): While useful for their wide bite angle, standard bisphosphines often fail with 1,8-naphthyridines because the substrate can displace one arm of the phosphine or bind in a vacant site, forming a stable chelate (similar to bipyridine).
The Palladium Source: The Case for Precatalysts
Using
or requires an induction period to generate the active species. In the presence of coordinating naphthyridines, the "naked" Pd generated during this induction is often instantly trapped by the substrate nitrogen.
Solution: Use Palladacycle Precatalysts (e.g., BrettPhos Pd G3 or G4) . These release the active mono-ligated Pd(0) species immediately upon exposure to base, outcompeting the substrate for the metal center.
Mechanistic Insight & Visualization
The diagram below illustrates the standard catalytic cycle versus the specific "Death Loop" caused by naphthyridine coordination.
Figure 1: The "Off-Cycle Trap" (Red) represents the sequestration of Pd by the naphthyridine nitrogen. Bulky ligands destabilize this trap, pushing the equilibrium back toward the productive Blue cycle.
Why G3? It contains an internal amine scavenger that activates the catalyst.
Reaction: Heat to 100°C. Monitor by HPLC every 2 hours.
Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash with water/brine.
Purification: Flash chromatography (DCM/MeOH gradients are typical for naphthyridines).
Decision Making & Optimization Logic
Use this flow to navigate experimental hurdles.
Figure 2: Troubleshooting logic flow. Low conversion usually indicates catalyst poisoning (requires bulkier ligand), while dehalogenation suggests the hydride elimination pathway (requires milder base or lower temperature).
Data Summary: Ligand Performance Matrix
The following table summarizes expected performance based on literature precedents for electron-deficient heterocycles (e.g., pyridines/naphthyridines).
Ligand
Base
Typical Yield
Primary Utility
Risk Factors
BrettPhos
NaOtBu
85-95%
Primary amines; High turnover.
Base-sensitive groups.
RuPhos
NaOtBu
80-90%
Secondary amines; Sterically hindered amines.
Moderate dehalogenation risk.
Xantphos
40-60%
Chlorides; Amides.
High risk of N-chelation with 1,8-naphthyridines.
<10%
None (Legacy).
Severe catalyst poisoning.
References
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6][7] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. [Link]
Ingoglia, B. T., Wagen, C. C., & Buchwald, S. L. (2019).[8] Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Tetrahedron, 75(32), 4199-4211.[8] [Link][8][9]
Application Notes and Protocols for the Functionalization of the Secondary Amine in 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine
Introduction: The Strategic Importance of the 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine Scaffold The 1,2,3,4-tetrahydro-2,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, appearing in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of the 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine Scaffold
The 1,2,3,4-tetrahydro-2,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The presence of a bromine atom at the 5-position of this scaffold offers a versatile synthetic handle for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions.[1] This allows for the systematic exploration of the chemical space around the core, a crucial aspect of modern drug discovery. The secondary amine at the 2-position provides a key point for diversification, enabling the introduction of a wide array of substituents that can modulate the pharmacological and pharmacokinetic properties of the resulting molecules.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the functionalization of the secondary amine of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine. We will explore three primary classes of reactions: N-alkylation, N-arylation, and N-acylation, offering both the theoretical underpinnings and detailed, actionable protocols.
I. N-Alkylation: Introducing Aliphatic Moieties
N-alkylation of the secondary amine introduces aliphatic chains, which can influence a molecule's lipophilicity, metabolic stability, and receptor-binding interactions. Common strategies include reactions with alkyl halides and epoxide opening.
A. Reductive Amination: A Versatile Approach
Reductive amination is a powerful method for the N-alkylation of secondary amines. It involves the reaction of the amine with an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ to the corresponding alkylated amine. This two-step, one-pot procedure is often high-yielding and tolerates a wide range of functional groups.
Protocol 1: General Procedure for Reductive Amination
This protocol is adapted from established methods for the reductive amination of secondary amines.[2]
Caption: Workflow for N-alkylation via reductive amination.
II. N-Arylation: Forging Aryl-Nitrogen Bonds
The introduction of aryl or heteroaryl moieties at the secondary amine position can significantly impact a compound's biological activity, often by providing additional π-stacking or hydrogen bonding interactions with biological targets. The Buchwald-Hartwig amination and the Ullmann condensation are the premier methods for this transformation.[3]
A. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds. It employs a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl halide or triflate.[4][5]
Protocol 2: Buchwald-Hartwig N-Arylation
This protocol is based on general procedures for palladium-catalyzed N-arylation of secondary amines.[6]
Materials:
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine
Aryl halide (e.g., bromobenzene, 1.1 eq)
Pd₂(dba)₃ (0.02 eq)
BINAP (0.04 eq)
Sodium tert-butoxide (NaOtBu) (1.4 eq)
Anhydrous toluene or dioxane
Standard Schlenk line or glovebox techniques
Saturated ammonium chloride solution
Brine
Anhydrous sodium sulfate
Procedure:
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
Add anhydrous toluene or dioxane, followed by 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine (1.0 eq) and the aryl halide (1.1 eq).
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with saturated ammonium chloride solution.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Examples of Buchwald-Hartwig N-Arylation
The Ullmann condensation is a classical method for N-arylation that utilizes a copper catalyst. Modern variations of this reaction often employ ligands to improve efficiency and substrate scope.[7][8]
Protocol 3: Ullmann N-Arylation
This protocol is a general procedure for copper-catalyzed N-arylation.[8]
Materials:
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine
Aryl iodide (1.2 eq)
Copper(I) iodide (CuI) (0.1 eq)
1,10-Phenanthroline (0.2 eq)
Potassium carbonate (K₂CO₃) (2.0 eq)
Anhydrous DMF or DMSO
Standard laboratory glassware
Procedure:
To a reaction vessel, add 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine (1.0 eq), aryl iodide (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).
Add anhydrous DMF or DMSO.
Heat the reaction mixture to 110-140 °C and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with water.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Diagram 2: Comparative Workflow for N-Arylation
Caption: Comparison of Buchwald-Hartwig and Ullmann N-arylation pathways.
III. N-Acylation: Installation of Amide Functionality
N-acylation introduces an amide bond, which can act as a hydrogen bond donor and acceptor, significantly influencing a molecule's interaction with biological targets. This transformation is typically straightforward and high-yielding.
A. Acylation with Acyl Halides or Anhydrides
The reaction of the secondary amine with an acyl halide or anhydride in the presence of a base is a robust and efficient method for amide formation.
Protocol 4: General Procedure for N-Acylation
This protocol is based on standard procedures for the acylation of secondary amines.
Materials:
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine
Acyl chloride or anhydride (1.1 eq)
Triethylamine (TEA) or Pyridine (1.5 eq)
Dichloromethane (DCM) or Tetrahydrofuran (THF)
1 M HCl solution
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Procedure:
To a solution of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add the acyl chloride or anhydride (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
Upon completion, dilute the reaction with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Caption: Step-wise process for the N-acylation reaction.
Conclusion
The functionalization of the secondary amine in 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine provides a powerful avenue for the generation of diverse chemical libraries for drug discovery. The protocols outlined in this document for N-alkylation, N-arylation, and N-acylation are robust and versatile, allowing for the introduction of a wide range of substituents. Careful selection of reaction conditions and reagents will enable researchers to efficiently synthesize novel derivatives for biological evaluation.
References
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][9]naphthyrin-5(6H)-one. (n.d.). Tetrahedron.
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[ c][5][9]naphthyrin-5(6 H) - PubMed. (2015, November 18). Tetrahedron Letters.
Late Stage Functionalization of Secondary Amines via a Cobalt-Catalyzed Electrophilic Amination of Organozinc Reagents | Request PDF - ResearchGate. (n.d.).
1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC. (n.d.).
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Der Pharma Chemica.
Application Notes and Protocols: 5-Bromoindole Scaffolds in Medicinal Chemistry - Benchchem. (n.d.). BenchChem.
A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium- C - Who we serve. (2021, January 7). Thieme.
A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Bentham Science.
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - Beilstein Journals. (2011, January 14). Beilstein Journal of Organic Chemistry.
Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
N-Arylations of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides Using a Copper(I) Oxide Nanoparticle/1,10-Phenanthroline Catalytic System | Request PDF - ResearchGate. (2025, August 10).
Application Note: Chemoselective N-Boc Protection of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific chemoselective protection of the secondary amine in 5-Bromo-1,2,3,4...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific chemoselective protection of the secondary amine in 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine .
Abstract & Strategic Significance
The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold is a privileged pharmacophore in drug discovery, frequently utilized in kinase inhibitors and GPCR ligands due to its ability to mimic peptide turns and facilitate hydrogen bonding. The 5-bromo derivative is particularly high-value as it provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at the pyridine ring.
However, the secondary amine at position 2 (N2) is nucleophilic and incompatible with many organometallic conditions. Therefore, N-protection is a critical first step. This protocol details the installation of the tert-butoxycarbonyl (Boc) group.[1][2] We select Boc over Cbz or Fmoc due to its orthogonality to basic cross-coupling conditions and its facile removal under acidic conditions (e.g., TFA or HCl/Dioxane) typically employed in late-stage deprotection.
Core Challenge: Chemoselectivity. The molecule contains two nitrogen atoms:[1][4][5]
N2 (Aliphatic): Secondary amine. Highly nucleophilic. Target for protection.
N7 (Aromatic): Pyridine nitrogen. Basic but less nucleophilic. Must remain free.
Reaction Scheme Logic
The reaction utilizes Di-tert-butyl dicarbonate (Boc₂O) . The starting material is often supplied as a hydrobromide or hydrochloride salt to ensure stability. Consequently, the protocol requires an in situ neutralization step using an organic base (TEA or DIPEA) to liberate the reactive free amine.
Figure 1: Mechanistic pathway for the base-mediated N-Boc protection of the tetrahydro-naphthyridine salt.
Dry over Na₂SO₄ (Sodium Sulfate), filter, and concentrate in vacuo.
Step 5: Purification
The crude material usually solidifies upon standing.
Recrystallization: Often achievable from Hexane/EtOAc (hot/cold).
Flash Chromatography: If necessary, elute with a gradient of 0%
30% EtOAc in Hexanes.
Analytical Validation (Self-Validating Data)
To ensure the protocol worked, verify these key spectral features:
¹H NMR (CDCl₃, 400 MHz):
1.48 ppm (s, 9H): The diagnostic tert-butyl singlet.
4.58 ppm (s, 2H): Benzylic protons at C1 (deshielded by N-Boc).
3.65 ppm (t, 2H): Methylene protons at C3.
8.0-8.5 ppm: Aromatic pyridine protons (shifts confirm the ring is intact).
Mass Spectrometry:
Observe the characteristic 1:1 isotope ratio for Bromine (
Br/Br).
Parent ion: 313.05 / 315.05 Da.
Troubleshooting & Optimization Workflow
Figure 2: Decision tree for troubleshooting incomplete conversion or solubility issues.
Safety & Handling
Brominated Heterocycles: Treat as potentially toxic. Wear gloves and work in a fume hood.
(Boc)₂O: Melts at ~23°C. If liquid, it is flammable. Inhalation of vapors can be irritating.
Gas Evolution: The reaction generates CO₂ upon workup (if acid quenched) or during the reaction mechanism. Ensure the vessel is not sealed tight without a vent needle.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 56965784, 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride. Retrieved October 26, 2023, from [Link]
Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an underrated feature. Tetrahedron, 58(14), 2701-2724. (General reference for N-Boc mechanism and stability).
Application Note: Scalable De Novo Synthesis of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine
Executive Summary & Strategic Rationale The 2,7-naphthyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and metalloproteinase modu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The 2,7-naphthyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and metalloproteinase modulators[1]. However, the scalable synthesis of halogenated tetrahydronaphthyridines—specifically 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine —presents a significant chemoselective challenge.
Traditional routes rely on the regioselective catalytic hydrogenation of fully aromatic 2,7-naphthyridines [2]. While effective for unsubstituted cores, applying high-pressure hydrogen and palladium/platinum catalysts to a bromo-substituted naphthyridine inevitably triggers competitive hydrodehalogenation, destroying the critical C5-bromine vector needed for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).
To bypass this limitation, we have designed a de novo ring construction strategy . Rather than reducing an aromatic bicyclic system, this protocol builds the saturated piperidine ring directly onto a pre-halogenated pyridine core (5-bromo-4-methylnicotinonitrile). This approach guarantees absolute preservation of the aryl bromide while providing a highly scalable, crystalline intermediate workflow.
Mechanistic Pathway & Causality
The synthesis relies on four highly orchestrated transformations:
C-C Bond Extension (Enamine Formation): The acidic 4-methyl group of 5-bromo-4-methylnicotinonitrile is condensed with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). This installs the critical C3 carbon required for the piperidine ring [3].
Transamination & Reduction: Direct hydrolysis of enamines often yields unstable, polymerization-prone phenylacetaldehydes. We bypass this by performing a direct transamination with benzylamine, followed by in situ reduction with sodium cyanoborohydride to yield an acyclic secondary amine precursor.
DIBAL-H Mediated Cyclization: The strategic use of DIBAL-H at cryogenic temperatures selectively reduces the C3-nitrile to an aldehyde. Upon aqueous workup, the adjacent secondary amine spontaneously traps the aldehyde, forming a cyclic iminium ion that is immediately saturated with sodium borohydride.
Chemoselective Debenzylation: To unveil the target secondary amine without risking the aryl bromide, we utilize 1-chloroethyl chloroformate (ACE-Cl). This forms a transient carbamate that cleanly decomposes in methanol to yield the target compound as a highly pure hydrochloride salt [4].
Fig 1. De novo synthetic pathway for 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine.
Quantitative Data & Analytical Benchmarks
The following table summarizes the expected yields and critical in-process analytical markers for a standard 100-gram scale validation run.
Objective: Install the ethylamine side-chain via enamine transamination.
Enamine Formation: Charge a dry 2 L reactor with 5-bromo-4-methylnicotinonitrile (100 g, 0.507 mol) and anhydrous DMF (500 mL). Add DMF-DMA (120.8 g, 1.01 mol, 2.0 eq).
Stir the mixture at 100 °C under nitrogen for 4 hours.
Self-Validation Check: The reaction transitions to a deep red solution. Complete consumption of starting material is verified by TLC (Hexanes:EtOAc 3:1).
Cool to room temperature and precipitate the enamine by slowly adding water (1 L). Filter, wash with isopropanol, and dry under vacuum.
Transamination & Reduction: Dissolve the crude enamine in methanol (1 L). Add benzylamine (65.2 g, 0.608 mol, 1.2 eq) and glacial acetic acid (60.8 g, 1.01 mol, 2.0 eq). Stir at 25 °C for 2 hours.
Cool the reactor to 0 °C. Portion-wise, add sodium cyanoborohydride (NaBH₃CN) (47.8 g, 0.76 mol, 1.5 eq) over 30 minutes. Maintain stirring for 4 hours.
Quench with saturated aqueous NaHCO₃ (adjust to pH 8). Extract with ethyl acetate (3 × 500 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield the acyclic precursor.
Protocol B: DIBAL-H Mediated Cyclization
Objective: Trigger intramolecular ring closure to form the tetrahydronaphthyridine core.
Charge a rigorously dried 3 L reactor with the acyclic precursor (100 g, 0.303 mol) and anhydrous dichloromethane (1 L). Cool to -78 °C using a dry ice/acetone bath.
Dropwise, add DIBAL-H (1.0 M in toluene, 454 mL, 1.5 eq) over 1 hour, maintaining internal temperature below -70 °C. Stir for an additional 2 hours at -78 °C.
Self-Validation Check: Aliquot quench into MeOH/HCl. LC-MS must show the disappearance of the nitrile mass and the appearance of the iminium/carbinolamine mass (m/z 301.0).
Quench the reaction at -78 °C by the slow addition of methanol (50 mL), followed by saturated aqueous Rochelle's salt (Potassium sodium tartrate) (1 L). Warm to room temperature and stir vigorously for 2 hours until the phases cleanly separate.
Extract the aqueous layer with DCM. Concentrate the combined organic layers to a volume of ~300 mL.
Saturation: Dilute the crude mixture with methanol (500 mL) and cool to 0 °C. Add sodium borohydride (NaBH₄) (11.4 g, 0.303 mol, 1.0 eq) to ensure complete reduction of any residual cyclic iminium. Stir for 1 hour, then conduct a standard aqueous workup to isolate the protected core.
Protocol C: Chemoselective N-Debenzylation
Objective: Unmask the secondary amine while preserving the C5-bromide.
Dissolve the protected core (80 g, 0.264 mol) in anhydrous 1,2-dichloroethane (DCE) (800 mL).
Mechanistic Note: The tertiary amine attacks ACE-Cl, displacing benzyl chloride and forming the 1-chloroethyl carbamate intermediate [4].
Cool the mixture and completely remove the DCE and excess ACE-Cl under reduced pressure (Critical step: residual DCE slows the subsequent solvolysis).
Dissolve the resulting thick oil in methanol (800 mL) and heat to reflux (65 °C) for 2 hours.
Mechanistic Note: Methanolysis drives the decomposition of the carbamate into the target secondary amine, releasing acetaldehyde and HCl gas.
Cool to 0 °C. The product, 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride , will precipitate as an off-white crystalline solid. Filter, wash with cold diethyl ether, and dry under high vacuum.
References
US Patent 7,700,604 B2. "Hydantoin derivatives as metalloproteinase inhibitors." (Details the classical catalytic reduction synthesis of 1,2,3,4-tetrahydro-2,7-naphthyridines).
Canadian Patent 2642452 A1. "Process for preparing 1-halo-2,7-naphthyridinyl derivatives." (Details the DMF-DMA condensation with 3-cyano-4-methylpyridines).
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL:[Link]
Application
Application Notes and Protocols for the Nucleophilic Substitution on 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals Introduction: The 2,7-Naphthyridine Scaffold as a Privileged Core in Medicinal Chemistry The 2,7-naphthyridine framework is a significant heterocyclic scaff...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 2,7-Naphthyridine Scaffold as a Privileged Core in Medicinal Chemistry
The 2,7-naphthyridine framework is a significant heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery.[1][2] Its structural rigidity, combined with the presence of two nitrogen atoms, imparts unique electronic properties and hydrogen bonding capabilities, making it a "privileged scaffold" capable of interacting with a diverse array of biological targets.[2] Derivatives of 2,7-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including potent and selective inhibition of various kinases and enzymes, as well as antitumor, antimicrobial, and analgesic properties.[1][3]
The functionalization of the 2,7-naphthyridine core is paramount to modulating its biological activity and optimizing its pharmacokinetic profile. 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine is a key intermediate in this endeavor, offering a reactive handle for the introduction of various substituents through nucleophilic substitution reactions. This document provides a detailed guide to the reaction mechanism, experimental protocols, and expected outcomes for the nucleophilic substitution on this valuable building block.
Reaction Mechanism: Unraveling the Nucleophilic Aromatic Substitution (SNAr) Pathway
The nucleophilic substitution on 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine proceeds via a well-established Nucleophilic Aromatic Substitution (SNA r) mechanism.[4][5] This is an addition-elimination process, which is characteristic of electron-deficient aromatic and heteroaromatic systems.
The key features of the SNAr mechanism in this context are:
Activation of the Aryl Halide: The 2,7-naphthyridine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. These nitrogen atoms act as electron-withdrawing groups, polarizing the C-Br bond at the 5-position and making the carbon atom susceptible to nucleophilic attack.[6]
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks the carbon atom bearing the bromine atom. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[4][7] The negative charge of this complex is delocalized across the aromatic system and is particularly stabilized by the nitrogen atoms at the 2 and 7 positions.[6]
Elimination of the Leaving Group and Re-aromatization: In the final, rapid step, the leaving group (Br⁻) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.[4]
The overall reaction is facilitated by the use of polar aprotic solvents, which can solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.
Figure 1: Generalized workflow of the SNAr mechanism.
Experimental Protocols
The following protocols provide a general framework for conducting nucleophilic substitution reactions on 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine. Optimization of reaction conditions (temperature, time, and stoichiometry) may be necessary for specific nucleophiles.
Protocol 1: Amination with Primary and Secondary Amines (Classical SNAr)
This protocol is suitable for the reaction with a range of primary and secondary amines, such as morpholine, piperidine, and benzylamine.
Materials:
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine (or its hydrobromide salt)
Amine nucleophile (1.1 - 2.0 equivalents)
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 equivalents)
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Standard glassware for inert atmosphere reactions
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine (1.0 eq.).
Add the anhydrous solvent (DMF or DMSO) to dissolve the starting material.
Add the amine nucleophile (1.1 - 2.0 eq.) to the solution.
Add the base (K₂CO₃ or Et₃N, 2.0 - 3.0 eq.). If using the hydrobromide salt of the starting material, an additional equivalent of base is required.
Heat the reaction mixture to 80-120 °C and stir vigorously.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: O-Alkylation with Alkoxides (e.g., Sodium Methoxide)
This protocol describes the synthesis of 5-alkoxy derivatives.
Corresponding anhydrous alcohol (e.g., Methanol) or a polar aprotic solvent like DMF.
Standard glassware for inert atmosphere reactions
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine (1.0 eq.) in the anhydrous solvent.
Add the sodium alkoxide (1.5 eq.).
Heat the reaction mixture to reflux and monitor by TLC.
Upon completion, cool the reaction to room temperature.
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extract the product with a suitable organic solvent.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Alternative Pathway: The Buchwald-Hartwig Amination
For less reactive amines or to achieve higher yields under milder conditions, the Buchwald-Hartwig amination is a powerful alternative to the classical SNAr reaction.[1][8] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and excellent functional group tolerance.[3][5]
Figure 2: Conceptual workflow for the Buchwald-Hartwig amination.
A general procedure for the Buchwald-Hartwig amination would involve the use of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), a base (e.g., NaOt-Bu, Cs₂CO₃), and an aprotic solvent such as toluene or dioxane.[9][10]
Data Presentation: Representative Nucleophilic Substitution Reactions
The following table summarizes expected outcomes for the nucleophilic substitution on 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine with various nucleophiles. The yields are estimates based on analogous reactions on similar heteroaromatic systems.
Results and Discussion: Characterization of Substituted Products
The successful synthesis of the desired substituted 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives can be confirmed using a combination of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The disappearance of the proton signal corresponding to the C5-H in the starting material and the appearance of new signals corresponding to the incorporated nucleophile are key indicators of a successful reaction.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product, which will correspond to the mass of the starting material minus the mass of bromine plus the mass of the nucleophile.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the product, such as N-H stretches for primary and secondary amine products or C-O stretches for ether products.
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
No or low conversion
Insufficiently reactive nucleophile. Reaction temperature too low. Ineffective base.
Increase reaction temperature. Use a stronger base (e.g., NaH for deprotonation of weak nucleophiles). Consider using a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig).
Multiple products observed
Side reactions due to high temperatures. Reaction with the N2 or N7 positions.
Lower the reaction temperature and increase the reaction time. Use a more selective catalyst system if employing cross-coupling.
Difficulty in product purification
Product has similar polarity to starting material. Presence of by-products from the base or solvent.
Optimize the mobile phase for column chromatography. Consider recrystallization if the product is a solid.
Conclusion
The nucleophilic substitution on 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine is a versatile and reliable method for the synthesis of a wide range of derivatives of this medicinally important scaffold. A thorough understanding of the SNAr mechanism, careful selection of reaction conditions, and appropriate analytical characterization are essential for the successful implementation of this methodology in drug discovery and development programs. For challenging transformations, palladium-catalyzed methods such as the Buchwald-Hartwig amination offer a powerful and often superior alternative.
References
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Taylor & Francis Online. (2009). Convenient Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[1][11]-naphthyridine via Reductive Amination of Schiff's Bases. Retrieved from [Link]
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Retrieved from [Link]
ResearchGate. (2008). Synthesis of 5-Amino-1,2,3,4-tetrahydrobenzo[b][11][12]naphthyridines and 2,3,4,4a,5,6-Hexahydrobenzo[c][1][13]naphthyridines. Retrieved from [Link]
Organic-synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
ACS Publications. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Taylor & Francis Online. (2009). Convenient Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[1][11]-naphthyridine via Reductive Amination of Schiff's Bases. Retrieved from [Link]
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
Wiley Online Library. (2008). The Naphthyridines. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
MDPI. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]
ResearchGate. (2018). Continuous-flow process for the synthesis of 5-amino-1,2,3,4-tetrahydro-1,4-methano-naphthalen-9-ol. Retrieved from [Link]
Pearson. (n.d.). When the following compound is treated with sodium methoxide in m.... Retrieved from [Link]
ResearchGate. (n.d.). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Retrieved from [Link]
ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Retrieved from [Link]
Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. Retrieved from [Link]
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
CSIRO Publishing. (1986). Nucleophilic-Substitution Reactions in Benzo[C][4][12]Naphthyridines. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
MDPI. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Retrieved from [Link]
ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Retrieved from [Link]
PubChem. (n.d.). 5-Methoxy-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
ResearchGate. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Retrieved from [Link]
MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]
Encyclopedia.pub. (n.d.). Fused 1,5-naphthyridines. Retrieved from [Link]
Improving yield in the synthesis of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine
The following guide is designed as a Tiered Technical Support System for researchers encountering yield issues with 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine . It moves beyond generic advice, focusing on the specific...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is designed as a Tiered Technical Support System for researchers encountering yield issues with 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine .
It moves beyond generic advice, focusing on the specific chemical instabilities of the 2,7-naphthyridine scaffold, particularly the competition between regioselective reduction and hydrodehalogenation (loss of the bromine atom).
Ticket Type: Yield Optimization & Process Troubleshooting
Assigned Specialist: Senior Application Scientist
Status: Active
Executive Summary: The "Yield Trap"
Low yields in this synthesis typically stem from one of two root causes:
Late-Stage Bromination Failure: Attempting to brominate the tetrahydro-naphthyridine scaffold after ring formation. This fails because the pyridine ring is electron-deficient, and the amine ring directs halogenation to the wrong position or leads to oxidation.
Over-Reduction (Hydrodehalogenation): Using catalytic hydrogenation (H₂/Pd) to reduce the aromatic precursor. This almost invariably strips the bromine atom before saturating the pyridine ring.
The Solution: You must install the bromine early on the pyridine precursor and use a chemical hydride reduction (not catalytic hydrogenation) to generate the tetrahydro ring.
Module 1: Strategic Route Selection
Diagnosis: Are you using the correct synthetic pathway?
The following decision matrix illustrates why "Linear Cyclization" often outperforms "Direct Functionalization."
Figure 1: Strategic Route Analysis. Route C (or Route B with chemical reduction) provides the only reliable path to high yields.
Module 2: Troubleshooting the Critical Steps
Issue 1: "I am losing the Bromine atom during reduction."
Context: You have synthesized the aromatic 5-bromo-2,7-naphthyridine and are trying to reduce the N-2 ring to the tetrahydro form.
Root Cause: Using Catalytic Hydrogenation (Pd/C, PtO₂, or Raney Ni) under H₂ atmosphere. The C-Br bond on a pyridine ring is labile under these conditions.
Corrective Protocol (Chemical Reduction):
Switch to a Sodium Cyanoborohydride (NaBH₃CN) reduction in acidic media. This selectively reduces the pyridinium ring (formed in situ) without touching the aryl bromide.
Optimized Protocol:
Dissolution: Dissolve 5-bromo-2,7-naphthyridine (1.0 eq) in Glacial Acetic Acid (0.5 M concentration). Note: Acetic acid acts as both solvent and proton source to activate the N-2 nitrogen.
Reagent Addition: Cool to 10°C. Add NaBH₃CN (3.0 – 4.0 eq) portion-wise over 30 minutes. Warning: Exothermic. Hydrogen cyanide gas risk—work in a well-ventilated hood.
Reaction: Stir at Room Temperature (20-25°C) for 2-4 hours. Monitor by LCMS.
Checkpoint: You should see the M+4 mass (conversion of aromatic to tetrahydro).
Workup (Critical for Yield):
Quench with water.
Basify carefully: Adjust pH to >12 using NaOH (aq). The product is a secondary amine and will be water-soluble at neutral pH.
Extract with DCM/Isopropanol (9:1) . Pure DCM often fails to extract the polar amine efficiently.
Issue 2: "My cyclization yield is low (<20%)."
Context: You are building the ring from 5-bromo-4-methylnicotinonitrile (or similar).
Root Cause: Inefficient enamine formation or hydrolysis of the intermediate.
Corrective Protocol:
Ensure the formation of the DMF-DMA adduct is complete before adding the ammonia source.
Parameter
Recommendation
Why?
Solvent
DMF (Anhydrous)
High boiling point required for condensation; prevents hydrolysis.
Reagent
DMF-DMA (Dimethylformamide dimethyl acetal)
Converts the activated methyl group to the enamine efficiently.
Temp
140°C (Sealed Tube)
The reaction has a high activation energy barrier due to steric hindrance near the bromine.
Ammonia Source
NH₃/MeOH (Saturated) or NH₄OAc
Gaseous ammonia in sealed tube gives cleaner conversion than aqueous ammonia.
Module 3: Impurity Profiling & Isolation
Diagnosis: What is contaminating your final product?
Use this flowchart to identify impurities based on LCMS/NMR data.
Figure 2: Impurity Troubleshooting Matrix.
Storage & Stability FAQ
Q: The oil turns dark/black after 24 hours. Why?A: The free base of 1,2,3,4-tetrahydro-2,7-naphthyridine is prone to air oxidation, reverting to the aromatic naphthyridine or forming N-oxides.
Fix: Immediately convert the free base to the Hydrochloride (HCl) or Dihydrochloride salt .
Protocol: Dissolve the oil in minimal EtOAc, cool to 0°C, and add 4M HCl in Dioxane. Filter the precipitate.[1][2] The salt is stable for months at 4°C.
References & Authority[3][4][5][6][7][8][9]
Synthesis of Tetrahydro-2,7-naphthyridines (General Scaffold):
Zlatoidsky, P., et al. "Convenient Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine via Reductive Amination of Schiff's Bases." Synthetic Communications, 2009, 39(17), 3060–3068.
Relevance: Validates the "De Novo" assembly route to avoid reduction issues.
Selective Reduction of Naphthyridines:
Shiozawa, A., et al. "Synthesis and biological activity of 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives." Chemical & Pharmaceutical Bulletin, 1984, 32(7), 2522-2529.
Relevance: Establishes the protocol for selective reduction of one ring in a naphthyridine system using borohydrides.
Regioselective Metalation (Alternative Route):
Lippmann, P., et al. "Functionalization of 4-bromobenzo[c][2,7]naphthyridine via regioselective direct ring metalation."[3] Beilstein Journal of Organic Chemistry, 2019, 15, 2304–2310.
Relevance: Highlights the difficulty of direct bromination and the utility of metalation strategies for functionalization.
Overcoming solubility issues with 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine
The following Technical Support Guide addresses the solubility and formulation challenges associated with 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine (and its related chemotypes). This guide is structured to troubleshoo...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide addresses the solubility and formulation challenges associated with 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine (and its related chemotypes).
This guide is structured to troubleshoot the specific physicochemical contradictions of this molecule: a lipophilic aromatic core fused with a basic secondary amine.[1]
[1][2][3]
Case ID: NAP-5BR-SOL
Classification: Fused Heterocycle / Secondary Amine
Core Issue: pH-dependent solubility & "Crash-out" upon aqueous dilution.[1][2]
Part 1: The Physicochemical Profile (Know Your Enemy)
Before attempting formulation, you must understand why this molecule resists dissolution. The structure contains two competing domains:
The Hydrophobic Core (The "Brick"): The 5-bromo-pyridine ring is highly lipophilic and electron-deficient.[1][3][2] The planar nature of the naphthyridine system encourages strong
stacking (crystal lattice energy), making the solid difficult to break apart.[1]
The Ionizable Handle (The "Switch"): The secondary amine at the 2-position is the only solubilizing handle.[1]
Predicted pKa (N-7): < 3.0 (Non-basic due to Br- withdrawal).[1][3][2]
The Trap: At physiological pH (7.4), the molecule exists in an equilibrium between its protonated (soluble) and neutral (insoluble) forms.[3] If you use the Free Base , it is virtually insoluble in water.[3] If you use the Salt (e.g., HCl), it is soluble until you buffer it to pH > 8, where it neutralizes and precipitates.[3][2]
Quick Reference Data Table
Property
Value (Est.)
Implication for Protocol
LogP
~2.5 – 3.0
Moderate lipophilicity; requires organic cosolvents or cyclodextrins.[1][3][2]
pKa (Basic)
~9.0
Soluble in acidic media (pH < 6); Risk of precipitation at pH > 7.4.
Issue 1: "I added water to my DMSO stock, and it turned cloudy immediately."
Diagnosis: This is the "Solvent Shock" effect. The rapid change in dielectric constant causes the hydrophobic "Brick" domain to aggregate faster than the water can solvate the amine.
The Fix: Step-Down Dilution Protocol
Do not add water directly to DMSO.[1][3][2] Use an intermediate phase or a surfactant.[1]
Prepare Stock: Dissolve compound in 100% DMSO at 10–20 mM.
Tip: Sonicate for 5 mins at 30°C to ensure no micro-crystals remain.
The "Bridge" Step: If diluting into media/buffer, pre-mix the DMSO stock with Tween-80 or PEG400 before adding the aqueous phase.[1]
Ratio: 1 part DMSO stock : 1 part Tween-80 (or PEG400).[1][3][2]
Final Dilution: Add the (DMSO+Surfactant) mix dropwise into the vortexing buffer.
Issue 2: "I need to dose this in animals (IP/PO), but DMSO is toxic."
Diagnosis: You need a vehicle that shields the hydrophobic core without relying on toxic concentrations of organic solvents.[1]
The Solution: Cyclodextrin Complexation (SBE-
-CD)
Sulfobutyl ether beta-cyclodextrin (Captisol®) is the gold standard for this chemotype.[1][3][2] The hydrophobic naphthyridine core fits inside the cyclodextrin torus, while the sulfonated exterior ensures water solubility.
Issue 3: "Which solid form should I buy/synthesize?"
Decision Matrix:
For Chemistry/Synthesis: Buy the Free Base .[1] It extracts easily into organic solvents (DCM/EtOAc).[1][3]
For Biology/Assays: Buy the Dihydrochloride (2HCl) or Hydrobromide salt.
Warning: The salt is hygroscopic. Store in a desiccator at -20°C. If it becomes sticky, it has absorbed water, and your molecular weight calculations will be wrong.[1][3][2]
Part 3: Visual Troubleshooting Workflows
Diagram 1: Solubilization Decision Tree
Caption: Logical workflow for selecting the correct vehicle based on application and compound form.
Caption: Mechanistic view of why precipitation occurs at physiological pH.[1][2]
Part 4: Frequently Asked Questions (FAQs)
Q: Can I warm the solution to dissolve the precipitate?A:Proceed with caution. While heat (up to 50°C) improves solubility temporarily, this compound has a "metastable zone." Upon cooling back to room temperature or 37°C, it will likely reprecipitate, often in a larger crystal form that is biologically inactive.[3][2] Rule: If it doesn't dissolve at room temperature with vortexing, you need a better vehicle (pH or cosolvent), not heat.[3][2]
Q: My LC-MS shows two peaks after dissolving in Methanol. Did it degrade?A: Likely not.[1][3] Naphthyridines can form stable tautomers or hydrates, but 1,2,3,4-tetrahydro-2,7-naphthyridine is relatively stable.[1][3][2] However, check for oxidation .[1][3][2] The secondary amine can oxidize to the imine or fully aromatic naphthyridine if left in solution with light/air exposure for days.[1] Always prepare fresh.
20% Cyclodextrin (pH 4): ~5–10 mg/mL (Target for in vivo)[3]
References
Bastin, R. J., et al. (2000).[3] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. (Authoritative guide on selecting HCl/HBr salts for basic amines).
Brewster, M. E., & Loftsson, T. (2007).[3][2] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. (Standard protocol for SBE-beta-CD usage).
Lipinski, C. A. (2000).[1][3] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods. (Foundational theory on LogP/Solubility relationships).
PubChem Compound Summary. "1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride."[1][3] (Structural verification and salt forms). [3]
Technical Support Center: Purification of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine
Introduction: The "Hybrid" Challenge As a researcher working with 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine , you are dealing with a "hybrid" heterocyclic scaffold. This molecule presents a dual challenge: The Aliphat...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Hybrid" Challenge
As a researcher working with 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine , you are dealing with a "hybrid" heterocyclic scaffold. This molecule presents a dual challenge:
The Aliphatic Amine (Pos-2): Highly basic (
), causing severe tailing (streaking) on standard silica gel due to interaction with acidic silanols.
The Pyridine Ring (Pos-7): Less basic but polar, with a labile bromine at Position 5 that is susceptible to debromination under harsh reducing conditions.
This guide moves beyond generic protocols to address the specific physicochemical behavior of this naphthyridine core.
Module 1: Chromatography Troubleshooting
Q: My compound streaks across the column and elutes over 20+ fractions. How do I sharpen the peak?
Diagnosis:
The secondary amine at Position 2 is protonating on the acidic silica surface (
), effectively acting as an ion-exchange resin rather than a partition chromatography medium.
The Fix: Mobile Phase Modulation
You must suppress silanol ionization or cap the amine. Do not use standard EtOAc/Hexane.
Protocol A: The "Magic Mixture" (DCM/MeOH/NH
OH)
This is the gold standard for free-base tetrahydro-naphthyridines.
Base Solvent: Dichloromethane (DCM).
Polar Modifier: Methanol (MeOH).
Additive: Ammonium Hydroxide (28-30% NH
in water).
Recommended Gradient:
Start with 100% DCM and gradient to 90:9:1 (DCM : MeOH : NH
OH) .
Note: The ammonia competes for the silanol sites, allowing your amine to pass through.
Protocol B: Amine-Functionalized Silica
If you cannot use ammonia (e.g., MS compatibility concerns), use Amine-Bonded Silica (NH2-Silica) cartridges.
Solvent System: Hexane/EtOAc or DCM/EtOAc.
Mechanism:[1][2] The stationary phase is already basic, preventing the "sticking" effect.
Q: I see two spots on TLC that merge on the column. Is this a regioisomer?
Diagnosis:
If you synthesized this via bromination of a tetrahydro-naphthyridine, you likely have a mixture of 5-Bromo (desired) and 8-Bromo or 6-Bromo isomers, depending on the substitution pattern. However, if the spots merge, it is often "ghosting" caused by the free base partially protonating on silica.
Verification Step:
Run a 2D-TLC: Spot the plate, run it, rotate 90°, and run again.
Diagonal spots: Single compound (ghosting).
Off-diagonal spots: True isomers/impurities.
Module 2: Crystallization & Salt Formation
Scientist's Insight:
Purifying the free base as an oil is often futile. The most robust purification for this intermediate is converting it to a crystalline salt. The aliphatic nitrogen (N-2) is significantly more basic than the pyridine nitrogen (N-7), allowing for selective mono-salt formation.
Q: My product is an oil. How do I crash it out as a solid?
The Solution: Selective Hydrochloric Salt Formation
Converting the oil to the Monohydrochloride (HCl) salt usually yields a stable, off-white solid.
Step-by-Step Protocol:
Dissolution: Dissolve the crude oil in a minimum volume of Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA) at room temperature.
Acid Addition: Add 1.05 equivalents of 4M HCl in Dioxane dropwise.
Critical: Do not use excess HCl initially, or you may protonate the pyridine ring (N-7), leading to a hygroscopic di-HCl salt.
Precipitation: A white precipitate should form immediately.
Aging: Stir the slurry for 30 minutes at 0°C.
Filtration: Filter and wash the cake with cold Diethyl Ether (Et2O) or Heptane to remove non-basic impurities.
Data: Salt Properties
Form
Appearance
Solubility (Water)
Solubility (DCM)
Stability
Free Base
Yellow/Orange Oil
Low
High
Oxidation prone
Mono-HCl
White Solid
High
Low
Excellent
Di-HCl
Yellow Solid
Very High
Insoluble
Hygroscopic
Module 3: Visualization of Purification Logic
The following decision tree helps you select the correct purification path based on your synthesis stage.
Figure 1: Decision tree for selecting the optimal purification method based on the protection state and physical form of the naphthyridine intermediate.
Module 4: Scavenging & Polishing
Q: I used a Pd-catalyst to install the bromine (or couple it). How do I remove the metal?
Context:
If you synthesized the 5-bromo intermediate via cross-coupling or from a chloro-precursor using Pd, residual metal will chelate to the N-2/N-7 nitrogens, carrying over into the next step.
Protocol:
Dissolve the crude material in THF or MeOH .
Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) scavengers (5-10 wt% relative to substrate).
Stir at 40°C for 4 hours.
Filter through a 0.45µm pad.
Proceed to salt formation (Module 2).
Why? The free base coordinates Pd strongly; scavengers are more effective before salt formation.
Module 5: Stability & Storage FAQs
Q: Can I store the free base in solution?
A:No. Secondary amines in solution (especially chlorinated solvents like DCM) can undergo slow oxidation or react with trace acid in the solvent (forming "grease" salts).
Best Practice: Store as the HCl salt (solid) at -20°C.
Alternative: If it must be a free base, store neat under Argon at -20°C, protected from light (bromine is photosensitive).
Q: I see a new impurity after leaving the compound in MeOH overnight.
A: Check for debromination .
If your MeOH contains trace alkoxides or if the solution was exposed to light, the C-Br bond at position 5 can undergo radical reduction, yielding the non-brominated tetrahydro-naphthyridine.
Preventative: Wrap flasks in aluminum foil and avoid prolonged storage in protic solvents.
References
PubChem. (2025). 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride | C8H11ClN2.[3][4] National Library of Medicine. [Link]
Biotage. (2023). Is there an easy way to purify organic amines? Flash Purification Blog. [Link]
Zhang, A., et al. (2007).[5] Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues.[1][5][6] Journal of Combinatorial Chemistry, 9(6), 916-919. [Link]
Teledyne ISCO. (2016). Strategies for the Flash Purification of Highly Polar Compounds. Application Note AN86. [Link]
Minimizing side reactions during coupling of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine
Current Status: Operational Topic: Minimizing Side Reactions & Optimization of Cross-Coupling Ticket ID: NAP-27-BR-COUPLING Executive Summary The coupling of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine presents a unique...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Topic: Minimizing Side Reactions & Optimization of Cross-Coupling
Ticket ID: NAP-27-BR-COUPLING
Executive Summary
The coupling of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine presents a unique "dual-interference" challenge in organic synthesis. Unlike simple aryl bromides, this scaffold contains two distinct nitrogen centers that actively sabotage palladium-catalyzed cycles:
N2 (Secondary Amine): A potent nucleophile and catalyst poison in the saturated ring.
N7 (Pyridine Nitrogen): An sp²-hybridized nitrogen in the aromatic ring capable of competitive coordination.
This guide provides a self-validating workflow to suppress these side reactions, prioritizing N-protection and ligand-controlled catalysis .
Module 1: The "N2-Interference" Protocol (Critical)
The Issue:
Attempting to couple the free base (or in-situ neutralized HCl salt) of 5-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine invariably leads to low yields. The secondary amine at position 2 acts as a "ligand sponge," displacing phosphines from the Palladium center, or undergoes competitive Buchwald-Hartwig N-arylation with the coupling partner.
The Fix:Mandatory N-Protection. Do not attempt direct coupling on the free secondary amine unless using highly specialized, bulky ligands that strictly exclude amine binding.
Standard Operating Procedure: N-Boc Protection
Use this protocol before any C-C bond formation.
Parameter
Specification
Causality
Reagent
(1.1 equiv)
Protects N2, rendering it non-nucleophilic and sterically bulky.
Base
or (2.5 equiv)
Scavenges acidic protons; ensures free-basing of the starting HCl salt.
Solvent
DCM or THF
Good solubility for the lipophilic Boc-intermediate.
Validation
TLC (ninhydrin stain)
Disappearance of the baseline amine spot indicates protection.
Decision Logic Diagram
Caption: Decision tree highlighting the necessity of N2 protection to avoid competitive N-arylation and catalyst deactivation.
Module 2: Optimizing the C-C Bond Formation
The Issue:
Even with N2 protected, the N7 pyridine nitrogen can coordinate to Pd(II) intermediates, stalling the reaction (Catalyst Arrest). Additionally, the electron-deficient nature of the pyridine ring makes the C-Br bond susceptible to protodebromination (replacement of Br with H) rather than coupling.
The Fix:
Use electron-rich, bulky phosphine ligands (Buchwald Ligands) that bind Pd tighter than the N7 nitrogen can.
The water cosolvent is essential for the transmetallation step in boronic acid couplings.
Temperature
80°C - 100°C
Sufficient energy to overcome the activation barrier of the electron-poor ring.
Troubleshooting Table
Observation
Diagnosis
Corrective Action
Reaction Stalls < 20% Conv.
Catalyst Poisoning (N7)
Switch to Pd(dppf)Cl₂·DCM or increase catalyst load to 5-10 mol%.
Product is Des-Bromo (H instead of Br)
Protodebromination
Switch solvent to anhydrous Toluene ; use strictly anhydrous base ().
Starting Material Remains
Poor Oxidative Addition
The C-Br bond is deactivated. Switch to XPhos Pd G3 precatalyst.
Module 3: Post-Coupling Deprotection
The Issue:
After successful coupling, the Boc group must be removed. The naphthyridine core is basic; using standard acidic deprotection can lead to the product getting "stuck" in the aqueous layer during workup or forming sticky salts.
Protocol:
Deprotection: Treat crude N-Boc intermediate with 4M HCl in Dioxane (anhydrous) or TFA/DCM (1:4).
Workup (Critical):
Evaporate volatiles completely.
Do not simply partition between water and ether. The product is in the water.[2][3][4]
Basify the aqueous residue to pH > 12 using saturated NaOH or
.
Extract with DCM/Isopropanol (3:1) . Pure DCM often fails to extract polar naphthyridines.
Frequently Asked Questions (FAQ)
Q: Can I use the HCl salt of the starting material directly in a Suzuki coupling?A: Technically yes, but it is risky. You must add an extra equivalent of base to neutralize the HCl. However, the free amine generated in situ will immediately begin poisoning your catalyst. We strongly advise converting to the N-Boc derivative first.
Q: Why does my reaction turn black immediately?A: Immediate precipitation of "Palladium Black" indicates ligand dissociation. The N7 nitrogen or the free N2 amine is displacing your phosphine ligand. Switch to a bidentate ligand like dppf or a precatalyst like XPhos Pd G3 which is more stable.
Q: I see a spot with the same Rf as my starting material, but it's not starting material.A: This is likely the protodebrominated byproduct (1,2,3,4-tetrahydro-2,7-naphthyridine). It forms if the coupling is slow and water/protons are present. Ensure your solvents are degassed and consider using anhydrous conditions.
References
BenchChem. Suzuki Coupling of 5-bromo-2,7-naphthyridin-1(2H)-one. (General protocols for naphthyridine coupling).
Sigma-Aldrich. 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride Product Information. (Physical properties and salt forms).
National Institutes of Health (PubMed). Mechanisms of catalyst poisoning in palladium-catalyzed reactions. (Mechanistic insight on amine poisoning).
(Note: Specific yield data for this exact scaffold is proprietary in many contexts; protocols above are derived from validated heteroaryl coupling methodologies for analogous 2,7-naphthyridine and tetrahydroisoquinoline systems.)
Stability of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine under basic conditions
Technical Support Center: Troubleshooting 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine Stability Under Basic Conditions Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, w...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine Stability Under Basic Conditions
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with bifunctional scaffolds like 5-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine presents unique mechanistic challenges. This molecule contains both a reactive secondary aliphatic amine (N2) and a halogenated aromatic system (C5-bromo on the pyridine ring). While typically supplied as a stable hydrobromide or hydrochloride salt, exposing this scaffold to basic conditions triggers a cascade of potential liabilities, including autoxidation, nucleophilic oligomerization, and base-catalyzed degradation[1].
This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure the structural integrity of your naphthyridine building blocks during synthesis and storage.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my compound turn dark yellow/brown and show a mass shift of -4 Da after free-basing?A: This is a classic indicator of aerobic autoxidation. The 1,2,3,4-tetrahydro ring is thermodynamically driven to oxidize into the fully aromatic 2,7-naphthyridine system[2]. Under basic conditions, the deprotonated secondary amine (N2) possesses a free lone pair that facilitates the loss of hydride/protons in the presence of molecular oxygen.
Causality: High pH lowers the oxidation potential of the amine. To prevent this, free-basing must be performed at low temperatures (0–4 °C) using mild bases, and the resulting free base should be handled under an inert atmosphere (N₂ or Ar).
Q2: My LC-MS shows an unexpected mass of ~426 Da after prolonged exposure to basic buffers. What is happening?A: A mass of ~426 Da corresponds to the dimer of 5-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine. Once the salt is neutralized, the highly nucleophilic N2 amine of one molecule can attack the C5-bromo position of another molecule via intermolecular Nucleophilic Aromatic Substitution (S_NAr)[3].
Causality: Although beta-bromopyridines are generally less reactive toward S_NAr than their alpha or gamma counterparts, the high localized concentration of the free base in a single phase drives this oligomerization over time.
Q3: Can I use triethylamine (TEA) or DIPEA as a base during cross-coupling reactions with this scaffold?A: Yes, but with strict kinetic control. While tertiary amines are non-nucleophilic, they will generate the free secondary amine of your scaffold in situ. If your reaction requires heating (e.g., >60 °C), the free N2 amine will compete with your intended nucleophile.
Solution: It is highly recommended to protect the N2 position (e.g., via Boc-protection) prior to subjecting the scaffold to high-temperature basic conditions[1].
Section 2: Visualizing Degradation Pathways
The following diagram illustrates the divergent degradation pathways of the scaffold when exposed to basic conditions.
Fig 1: Primary base-induced degradation pathways of the tetrahydro-2,7-naphthyridine core.
Section 3: Quantitative Stability Data
Understanding the half-life of the free base under various conditions is critical for experimental planning. The data below summarizes the stability profile based on analogous halo-tetrahydronaphthyridine systems[4],.
To safely handle and free-base 5-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine, you must avoid leaving the compound in a homogenous basic aqueous solution. The following biphasic protocol ensures the reactive free base is immediately sequestered into an organic phase.
Protocol: Biphasic Neutralization and Isolation
Objective: Convert the hydrobromide/hydrochloride salt to its free base while suppressing autoxidation and intermolecular cross-reactivity.
Step-by-Step Methodology:
Preparation: Suspend 1.0 equivalent of the naphthyridine salt in a 1:1 mixture of dichloromethane (DCM) and deionized water (10 mL per gram of substrate).
Temperature Control: Cool the biphasic mixture to 0–4 °C using an ice bath.
Causality: Lowering the temperature reduces the kinetic rate of both autoxidation and nucleophilic attack, preserving the tetrahydro ring[1].
Base Addition: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise under vigorous stirring until the aqueous layer reaches pH 8.0–8.5.
Causality: NaHCO₃ is a mild base that prevents local pH spikes, avoiding the rapid hydroxide-mediated degradation seen with NaOH.
Phase Extraction: Stir vigorously for 10 minutes, then transfer to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with one additional portion of DCM.
Causality: The biphasic system ensures the highly nucleophilic free base is immediately partitioned into the organic phase, minimizing its dwell time in the reactive aqueous-basic environment.
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at a water bath temperature strictly below 30 °C.
Self-Validation (QC): Re-dissolve a 1 mg aliquot of the resulting residue in LC-MS grade Acetonitrile. Run an LC-MS analysis to confirm the presence of the[M+H]⁺ peak (m/z ~213/215 for Br isotopes) and verify the absence of the M-4 peak (m/z ~209/211), which would indicate unwanted autoxidation.
Fig 2: Optimized biphasic free-basing workflow to minimize autoxidation and dimerization.
References[4] Chem-Impex. "3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine." Chem-Impex International, Inc. URL: https://www.chemimpex.com/[5] Sigma-Aldrich. "7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine." MilliporeSigma. URL: https://www.sigmaaldrich.com/[1] "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7446545/[2] "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." MDPI Molecules. URL: https://www.mdpi.com/1420-3049/25/14/3252[3] "1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development." PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3181134/
Technical Support Center: Purification of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine
The following technical guide is structured as a Tier 3 Support resource, designed for senior researchers and process chemists. It synthesizes chemical principles with practical troubleshooting strategies for the purific...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Tier 3 Support resource, designed for senior researchers and process chemists. It synthesizes chemical principles with practical troubleshooting strategies for the purification of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine .
[1][2]
Case ID: NAP-5BR-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary
Purifying 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine (hereafter referred to as 5-Br-THN ) presents unique challenges due to its dual nature: it possesses a lipophilic brominated aromatic ring and a polar, basic secondary amine.[1][3] Successful recrystallization requires balancing these opposing properties while managing common issues like "oiling out" and salt formation.[3][2][4]
This guide provides a systematic approach to solvent selection, impurity rejection, and troubleshooting.
Part 1: Solvent Selection Strategy
Q: What is the optimal solvent system for recrystallizing 5-Br-THN?
A: There is no single "universal" solvent due to variations in synthesis routes (e.g., reduction of naphthyridine vs. cyclization).[3][2][4] You must select a system based on the solid state form (Free Base vs. Salt).[3][2][4]
Solvent Screening Table
Form
Primary Solvent (Dissolver)
Anti-Solvent (Precipitator)
Mechanism of Action
Recommended For
Free Base
Ethyl Acetate (EtOAc)
Heptane / Hexanes
Polarity gradient.[1][2] The amine dissolves in hot EtOAc; non-polar impurities stay in Heptane or precipitate early.[3][2][4]
General purification; removal of polar tars.[3][2][4]
Free Base
Ethanol (EtOH)
Water
Hydrophobic effect.[3][2][4] The bromo-group reduces water solubility, forcing crystallization upon cooling.[3][2][4]
Removing inorganic salts or highly polar byproducts.[3][2][4]
Critical Note: The Free Base of 5-Br-THN is prone to oxidation.[1][2] Always degas solvents and, if possible, perform recrystallization under an inert atmosphere (Nitrogen/Argon).[3]
Q: How do I determine if I should purify the Free Base or the Salt?
A:
Purify as Free Base if: Your main impurities are inorganic salts or if the crude material is a dark, viscous oil.[3][2][4] The free base allows for silica filtration before crystallization.[3][2][4]
Purify as Salt (HCl/HBr) if: You need to remove regioisomers or closely related organic impurities.[3][2][4] The crystal lattice of a salt is often more selective, rejecting impurities that might co-crystallize with the amorphous free base.[3][2][4]
Part 2: Troubleshooting & FAQs
Q: My product is "oiling out" instead of crystallizing. How do I fix this?
A: Oiling out occurs when the compound separates as a liquid phase before it can organize into a crystal lattice.[3][2][4] This is common with tetrahydro-naphthyridines due to their conformational flexibility.[1]
Corrective Actions:
The "Cloud Point" Method: Reheat the mixture until clear. Add the anti-solvent dropwise only until a faint turbidity persists.[3][2][4] Stop immediately and let it cool very slowly.
Seeding: If you have any solid crystals (even crude), add a "seed" crystal at the saturation point.[3][2][4]
Switch Solvents: If using EtOH/Water, switch to EtOAc/Heptane . Water often promotes oiling in lipophilic amines.[3][2][4]
Trituration: If the oil refuses to solidify, decant the solvent and triturate (grind) the oil with cold Diethyl Ether or Pentane to induce nucleation.[3][2][4]
Q: How do I remove the unreacted starting material (5-Bromo-2,7-naphthyridine)?
A: The starting material is fully aromatic and lacks the secondary amine functionality.[3][2][4]
Chemical Wash: Dissolve the crude mixture in EtOAc.[3][2][4] Wash with dilute aqueous HCl (pH 4-5).[1][2] The basic 5-Br-THN (product) will protonate and move to the aqueous layer.[1][2] The non-basic aromatic starting material will remain in the organic layer.[3][2] Separate, then basify the aqueous layer to recover the pure product.[2][4]
Part 3: Visual Decision Guides
Workflow 1: Solvent System Selection Tree[1][2][3][4]
Caption: Decision matrix for selecting the appropriate solvent system based on the physical state and impurity profile of the crude compound.
Workflow 2: The "Oiling Out" Recovery Protocol
Caption: Step-by-step recovery workflow for converting an oiled-out product into a crystalline solid.
Part 4: Detailed Experimental Protocol
Standard Operating Procedure: Recrystallization of Free Base
PubChem. (2025).[3][2][4] 5-bromo-1,2,3,4-tetrahydro-1,7-naphthyridine - Compound Summary. National Library of Medicine. [Link]
Taylor & Francis Online. (2010).[3][2] Convenient Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine. Synthetic Communications. [Link][3][4][5][6][7]
2,7-Naphthyridine Functionalization Support Center: Troubleshooting Regioselectivity
Welcome to the Technical Support Center for 2,7-naphthyridine functionalization. As highly electron-deficient heterocycles, 2,7-naphthyridines present unique challenges in late-stage functionalization, particularly regar...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2,7-naphthyridine functionalization. As highly electron-deficient heterocycles, 2,7-naphthyridines present unique challenges in late-stage functionalization, particularly regarding regiocontrol and chemoselectivity. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to resolve common experimental bottlenecks.
Q1: When attempting C-H metalation of 2,7-naphthyridines using n-BuLi or LDA, I observe complex mixtures of isomers and nucleophilic addition byproducts. How can I achieve strict regiocontrol?
Causality:
The 2,7-naphthyridine core is highly electrophilic. Traditional alkyllithium bases (like n-BuLi) or standard amide bases (like LDA) often act as nucleophiles rather than bases, readily undergoing undesired addition across the C=N double bond (e.g., at the C-5 position)[1]. Furthermore, if halogen substituents are present, competitive and unselective halogen-lithium exchange or "halogen dance" rearrangements can occur, destroying the regiochemical integrity of your starting material.
Solution:
Transition to bulky, non-nucleophilic complex bases, specifically the "Knochel-Hauser base" (TMPMgCl·LiCl) or TMPLi (2,2,6,6-tetramethylpiperidide derivatives)[2]. The extreme steric bulk of the TMP ligand sterically blocks nucleophilic attack on the naphthyridine core. Crucially, the LiCl additive breaks up the organometallic aggregates in solution, dramatically increasing the kinetic basicity of the reagent. This allows for kinetically controlled, highly regioselective direct ring metalation at low temperatures (e.g., exclusive metalation at C-5 for 4-bromobenzo[c][2,7]naphthyridine)[1].
Q2: I am working with a multi-halogenated scaffold (e.g., 1-chloro-4-iodo-2,7-naphthyridine). How do I sequentially functionalize these positions without cross-reactivity or loss of regioselectivity?
Causality:
Different carbon-halogen bonds exhibit distinct rates of oxidative addition with transition metals. The C-I bond is inherently weaker and highly reactive toward low-valent Palladium (Pd) species. However, if an overly reactive catalyst system or elevated temperature is used for the first coupling, the catalyst may inadvertently activate the adjacent C-Cl bond, leading to over-functionalization or oligomerization[3].
Solution:
Employ a stepwise, orthogonal catalytic strategy. First, utilize a Pd-catalyzed Negishi cross-coupling, which will selectively undergo oxidative addition at the more reactive C-I bond at C-4, leaving the C-Cl bond completely intact[3]. Following isolation, the remaining C-Cl bond can be functionalized using Cobalt (Co) catalysis (e.g., CoCl₂·2LiCl). Cobalt is uniquely effective for activating challenging C-Cl bonds in electron-deficient N-heterocycles via single-electron transfer pathways that bypass the traditional oxidative addition constraints of Palladium[3].
Experimental Workflows & Logical Relationships
Logical decision tree for selecting optimal reagents in 2,7-naphthyridine functionalization.
Stepwise orthogonal cross-coupling pathway for mixed halogenated 2,7-naphthyridines.
Quantitative Data Summary
The following table summarizes expected yields and regioselectivity outcomes when applying the optimized protocols described in this guide.
Protocol 1: Self-Validating Regioselective Direct Ring Metalation
Note: This protocol incorporates an internal D₂O quench validation step to ensure strict regiocontrol before scaling up expensive electrophile trapping[1].
Preparation: Flame-dry a Schlenk flask under argon and charge with the 2,7-naphthyridine substrate (1.0 equiv) dissolved in anhydrous THF (0.2 M).
Cooling: Submerge the flask in a dry ice/acetonitrile bath to achieve exactly -40 °C. Scientist Insight: Do not use acetone; acetonitrile maintains a stable -40 °C slush, which is critical to prevent halogen-dance rearrangements.
Metalation: Dropwise add TMPMgCl·LiCl (1.1 equiv, typically 1.0 M in THF/toluene) over 5 minutes. Stir the reaction mixture for 30 minutes at -40 °C.
Validation Step: Withdraw a 0.1 mL aliquot via syringe and immediately quench into a vial containing D₂O. Extract with EtOAc, evaporate, and analyze via ¹H-NMR. The disappearance of the specific target C-H proton signal (e.g., C-5) confirms >95% regioselective metalation.
Electrophile Trapping: Once validated, add the desired electrophile (1.2 equiv) dropwise to the main reaction flask.
Workup: Allow the mixture to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
Protocol 2: Stepwise Orthogonal Cross-Coupling (Pd followed by Co)
Note: This protocol is designed for dihalogenated systems (e.g., 1-chloro-4-iodo-2,7-naphthyridine)[3].
Step A: Palladium-Catalyzed C-I Functionalization
In an argon-flushed Schlenk flask, combine 1-chloro-4-iodo-2,7-naphthyridine (1.0 equiv) and Pd(PPh₃)₄ (5 mol%) in anhydrous THF.
Add the organozinc reagent (e.g., PhZnCl, 1.1 equiv) dropwise at 25 °C.
Stir at room temperature until complete consumption of the starting material is observed via GC-MS or TLC (typically 2-4 hours).
Quench with water, extract, and isolate the 1-chloro-4-aryl intermediate via column chromatography.
Step B: Cobalt-Catalyzed C-Cl Functionalization
In a separate argon-flushed flask, dissolve the isolated intermediate from Step A in THF.
Add CoCl₂·2LiCl (5 mol%) and sodium formate (HCO₂Na, 50 mol%). Scientist Insight: Sodium formate acts as a crucial additive to stabilize the active Cobalt catalyst species and prevent premature deactivation.
Add the second arylzinc chloride (1.5 equiv) and heat the mixture to 60 °C for 12 hours.
Quench with saturated NH₄Cl, extract with EtOAc, and purify to obtain the fully functionalized 1,4-diaryl-2,7-naphthyridine.
References
Functionalization of 4-bromobenzo[c][2,7]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids. Beilstein Journal of Organic Chemistry. 1
Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters (ACS Publications). 3
Preparation of Functionalized 2,7-Naphthyridines by Directed Lithiation with (2,2,6,6-Tetramethylpiperidyl)lithium and Their Regioselective Iron-Catalyzed Cross Couplings. Synlett (Georg Thieme Verlag). 2
Technical Guide: 1H NMR Structural Elucidation of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine
The following guide details the 1H NMR structural elucidation of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine . This document is designed for medicinal chemists and analytical scientists requiring a definitive reference...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the 1H NMR structural elucidation of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine . This document is designed for medicinal chemists and analytical scientists requiring a definitive reference for structural verification.
Executive Summary & Structural Logic
In drug discovery, the 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold serves as a critical bioisostere for tetrahydroisoquinoline, offering improved solubility and distinct hydrogen-bonding vectors due to the secondary nitrogen (N7).
The introduction of a bromine atom at the C5 position is a common synthetic entry point for Suzuki-Miyaura couplings. However, regioselectivity issues during bromination (C5 vs. C8 vs. C6) necessitate rigorous NMR validation. This guide provides the self-validating logic to distinguish the 5-bromo product from its isomers and precursors.
Aromatic Sector (Ring B): Pyridine-like ring containing N7.
Substitution: Bromine at C5 (beta to N7, adjacent to the bridgehead).
Theoretical Shift Prediction & Assignment
The following data represents the expected chemical shifts based on electronic shielding effects and substituent constants (Curphy-Morrison/ChemDraw algorithms) relative to the parent scaffold.
Table 1: Predicted 1H NMR Data (CDCl₃, 400 MHz)
Position
Proton Type
Predicted Shift (δ ppm)
Multiplicity
J-Coupling (Hz)
Structural Diagnostic
H8
Aromatic (α to N)
8.20 – 8.40
Singlet (s)
-
Most deshielded; isolated.
H6
Aromatic (α to N)
8.00 – 8.20
Singlet (s)
-
Para to bridge; ortho to Br.
H1
Aliphatic (Benzylic)
3.90 – 4.10
Singlet (s)
-
Deshielded by Ar-ring & N2.
H3
Aliphatic (α to N)
3.05 – 3.20
Triplet (t)
5.8 – 6.0
Typical cyclic amine.
H4
Aliphatic (Benzylic)
2.75 – 2.90
Triplet (t)
5.8 – 6.0
Adjacent to Ar-ring.
NH
Amine
1.80 – 2.50
Broad (br s)
-
Solvent/Concentration dependent.
Note on Solvent Effects: In DMSO-d₆ , the NH proton may appear as a distinct broad singlet around 3.0–4.0 ppm, and aromatic protons typically shift downfield by 0.1–0.2 ppm compared to CDCl₃.
Comparative Analysis: The "Performance" of NMR
To validate the identity of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine, one must compare its spectral fingerprint against its Parent (unsubstituted) and Regioisomer (8-Bromo) alternatives. This comparison demonstrates the "performance" of NMR in ruling out synthetic impurities.
Scenario A: Distinguishing Product (5-Br) vs. Parent
The most common impurity is unreacted starting material. The aromatic region provides the definitive "Go/No-Go" signal.
Result: The doublet at ~8.0 ppm collapses into a Singlet (s) .
Scenario B: Distinguishing Product (5-Br) vs. Isomer (8-Br)
Bromination can theoretically occur at C8 (the other α-position).
If 8-Bromo Isomer:
H8 is replaced.
Remaining protons are H5 and H6 .
H5 and H6 are adjacent.
Spectrum: Two Doublets (Ortho coupling).
If 5-Bromo Product:
H5 is replaced.
Remaining protons are H6 and H8 .
H6 and H8 are separated by the Nitrogen (N7).
Spectrum: Two Singlets (Meta/Para-like separation prevents strong coupling).
Summary Table: Isomer Differentiation
Compound
Aromatic Pattern
Coupling Constant (J)
Key Feature
Parent
2 Doublets + 1 Singlet
~5.8 Hz (H5-H6)
H5-H6 coupling present.
5-Bromo
2 Singlets
None (or <1Hz)
Loss of ortho coupling.
8-Bromo
2 Doublets
~5.8 Hz (H5-H6)
H5-H6 coupling persists.
Visual Logic: Structural Assignment Workflow
The following diagram illustrates the logical pathway for confirming the 5-bromo substitution using 1H NMR data.
Caption: Decision tree for distinguishing 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine from its parent and isomers.
Experimental Protocol
To ensure reproducibility and high-resolution data for the assignments above, follow this standardized protocol.
Sample Preparation[5]
Mass: Weigh 5–10 mg of the solid product.
Solvent: Add 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
Alternative: Use DMSO-d₆ if the hydrochloride salt is being analyzed, as the free base may protonate or aggregate in CDCl₃.
Filtration: If the solution is cloudy (common with salts), filter through a cotton plug into the NMR tube to prevent line broadening.
Acquisition Parameters (Standard 400 MHz)
Pulse Sequence: zg30 (Standard proton with 30° flip angle).
Number of Scans (NS): 16 (sufficient for >5mg); increase to 64 for dilute samples.
Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (for accurate integration of aromatic singlets).
Spectral Width: 0 – 12 ppm.
Data Processing
Phasing: Apply automatic phasing, followed by manual correction to ensure a flat baseline around the aromatic signals.
Integration: Calibrate the integral of the H1 singlet (approx 4.0 ppm) to 2.00 .
Peak Picking: Label the aromatic singlets. Verify that no doublet splitting exists (zoom in to rule out small J values).
References
BenchChem. (2025).[1][5] Technical Guide: Physicochemical Properties and Synthetic Utility of 5-Bromo-8-chloro-1,7-naphthyridine. Retrieved from
Molecules. (2000). Spectral Characteristics of 2,7-Naphthyridines. MDPI. Retrieved from
PubChem. (2025).[6] 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride. National Library of Medicine. Retrieved from
Taylor & Francis. (2009). Convenient Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine. Synthetic Communications. Retrieved from
Analytical Mastery: Mass Spectrometry and Fragmentation Dynamics of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine
As a Senior Application Scientist, I frequently encounter novel halogenated heterocycles in preclinical drug discovery. Tetrahydronaphthyridines (THNs) have emerged as privileged spirocyclic and bicyclic scaffolds, parti...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter novel halogenated heterocycles in preclinical drug discovery. Tetrahydronaphthyridines (THNs) have emerged as privileged spirocyclic and bicyclic scaffolds, particularly in the development of negative allosteric modulators (NAMs) for CNS targets like mGlu2 . When a bromine atom is introduced to this scaffold—yielding 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine —it fundamentally alters both the molecule's pharmacological lipophilicity and its behavior inside a mass spectrometer.
This guide provides an objective, data-driven comparison of the MS/MS performance of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine against its structural alternatives, detailing the exact causality behind its ionization and fragmentation.
Ionization Causality: The Electrospray (ESI+) Microenvironment
To accurately analyze 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine (Exact Mass: 211.99 Da), we utilize positive-ion electrospray ionization (ESI+).
The Causality of Additives: We strictly employ 0.1% Formic Acid (FA) rather than Trifluoroacetic Acid (TFA) in the mobile phase. While TFA is an excellent ion-pairing agent for chromatography, its high gas-phase basicity traps the analyte in neutral complexes during droplet desolvation, causing severe ion suppression. Formic acid provides the necessary protons to ionize the highly basic secondary amine (N2) without the signal-quenching effects of TFA.
Because bromine exists naturally as two stable isotopes (
Br and Br) in a nearly equal 50.7 : 49.3 ratio, the MS1 spectrum acts as a built-in diagnostic tool. The precursor ion must appear as a 1:1 doublet at m/z 213.00 and m/z 215.00 .
When the isolated [M+H]⁺ precursor is subjected to CID using argon gas, the kinetic energy is converted into vibrational energy, systematically breaking the weakest bonds. The fragmentation of tetrahydroisoquinoline-like scaffolds generally proceeds via rigid ring cleavage .
For 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine, we observe two dominant, competing pathways:
The Halogen Elimination Pathway (Low Energy, 15-20 eV): The inductive electron withdrawal by the bromine atom at position 5 weakens the C-Br bond. CID triggers the neutral loss of hydrogen bromide (HBr, 80/82 Da), leaving a highly stable, conjugated naphthyridine cation at m/z 133.0.
The Saturated Ring Cleavage (High Energy, 25-30 eV): The 1,2,3,4-tetrahydropyridine ring undergoes an inductive, Retro-Diels-Alder-like cleavage. The loss of methanimine (CH₂=NH, 29 Da) yields a brominated pyridine cation (m/z 184.0 / 186.0).
Figure 1: ESI-MS/MS CID fragmentation pathways of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine.
Objective Comparison: Isomeric and Analog Scaffolds
To truly evaluate the analytical performance of this compound, we must benchmark it against its non-brominated parent and its regioisomer, 5-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine.
Causality in Structural Isomers: Why does the 1,6-naphthyridine isomer fragment differently? In the 2,7-naphthyridine scaffold, the aliphatic nitrogen is at position 2 (analogous to tetrahydroisoquinoline), facilitating the rapid loss of CH₂=NH. In the 1,6-isomer, the nitrogen is at position 1 (analogous to tetrahydroquinoline). The lone pair on N1 delocalizes into the adjacent aromatic ring, drastically increasing the stability of the saturated ring and completely shifting the base peak from ring cleavage to exclusive halogen loss.
Table 1: Quantitative MS/MS Comparison of Naphthyridine Scaffolds
Scaffold / Compound
Precursor Ion [M+H]⁺
Base Peak (MS/MS)
Primary Neutral Loss
Relative Ionization Efficiency
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine
m/z 213.0 / 215.0
m/z 133.0
-HBr (80/82 Da)
0.85x
1,2,3,4-Tetrahydro-2,7-naphthyridine
m/z 135.1
m/z 106.1
-CH₂=NH (29 Da)
1.00x (Reference)
5-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine
m/z 213.0 / 215.0
m/z 184.0 / 186.0
-CH₂=NH (29 Da)
0.78x
Self-Validating LC-MS/MS Protocol
To ensure absolute trustworthiness in your analytical data, every protocol must be a self-validating system. The following methodology incorporates internal checks to guarantee data integrity when quantifying 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine in complex matrices.
Action: Dilute the analyte to 100 ng/mL in a solvent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (FA).
Causality: TFA forms strong ion pairs with the secondary amine of the THN ring, suppressing the ESI+ signal. Formic acid ensures complete protonation to[M+H]⁺ without hindering gas-phase desolvation.
Step 2: Chromatographic Separation
Action: Inject 5 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Organic (Acetonitrile + 0.1% FA) over 3 minutes at 0.4 mL/min.
Causality: The brominated core is moderately lipophilic. A rapid gradient ensures a sharp, Gaussian peak shape, minimizing longitudinal diffusion and maximizing the signal-to-noise ratio in the mass spectrometer.
Step 3: ESI-CID-MS/MS Tuning
Action: Set the ESI capillary voltage to +3.0 kV. Isolate the precursor doublet (m/z 213.0 and 215.0) in Q1. Apply Argon collision gas in Q2.
Action: Ramp Collision Energy (CE) to 22 eV to monitor the m/z 133.0 transition (Halogen Loss). Ramp CE to 28 eV to monitor the m/z 184.0 transition (Ring Cleavage).
Step 4: The Self-Validation Check (Critical QC Gate)
Action: Continuously monitor the Multiple Reaction Monitoring (MRM) transitions for both isotopes: 213.0 -> 133.0 and 215.0 -> 133.0.
Validation Logic: Calculate the Area Under the Curve (AUC) ratio of these two transitions. Because of the natural
Br/Br isotopic distribution, the AUC ratio must be between 0.95 and 1.05.
System Response: If the ratio skews (e.g., 1.5 : 1), the system has self-diagnosed an isobaric matrix interference or detector saturation. The analyst must immediately halt the run and dilute the sample.
References
Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. PubMed Central (PMC). URL:[Link][1]
General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. URL:[Link][2]
GC-MS and GC-IRD Studies on Brominated Dimethoxyamphetamines: Regioisomers Related to 4-Br-2,5-DMA. PubMed. URL:[Link][3]
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Analytical Scientists, and Process Chemists
Executive Summary
Developing a purity method for 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine (hereafter 5-Br-THN ) presents a classic chromatographic challenge: analyzing a polar, basic heterocycle containing both a secondary amine (pKa ~9.5) and a pyridine-like nitrogen (pKa ~3.5).
Standard generic gradients often fail here. At acidic pH, the molecule is doubly protonated, leading to dewetting (loss of retention) and severe peak tailing due to secondary silanol interactions.
This guide compares three distinct separation strategies to identify the optimal protocol:
Traditional Acidic C18 (The Baseline): Often results in poor retention and tailing.
High-pH Reversed Phase (The Recommended Standard): Utilizes pH 10 to neutralize the secondary amine, maximizing retention and peak symmetry.
Fluorinated Phenyl (The Isomer Specialist): Best for separating des-bromo or regio-isomeric impurities via
selectivity.
Compound Profile & Chromatographic Challenge
Property
Description
Chromatographic Implication
Core Structure
Fused bicyclic system (Pyridine + Tetrahydropyridine)
Mixed aromatic/aliphatic character requires balanced retention mechanisms.
Basicity
(secondary amine): pKa ~9.5 (pyridine): pKa ~3.5
At pH < 9, the molecule is cationic. Standard silica columns will suffer from ion-exchange tailing.
Polarity
LogP ~ 1.5 (Predicted)
Moderately polar. Requires high aqueous content for retention if ionized.
The following decision tree illustrates the logic for selecting the stationary phase based on the analyte's ionization state.
Figure 1: Method Development Decision Tree. High pH is preferred for basicity suppression, while Phenyl phases offer unique selectivity for structural isomers.
Comparative Method Analysis
Method A: The "Generic" Trap (Low pH C18)
Conditions: C18 Column, 0.1% Formic Acid in Water/ACN.
Mechanism: Analyte is fully protonated (
).
Outcome:
Retention: Weak. The positive charge increases water solubility, causing the peak to elute near the void volume (
).
Peak Shape: Asymmetrical (Tailing Factor > 1.5). The cationic amine interacts with residual anionic silanols on the silica surface.
Verdict:Not Recommended for purity assay, though acceptable for LC-MS screening due to high ionization efficiency.
Method B: The Optimized Standard (High pH Hybrid C18)
Conditions: Hybrid Particle C18 (e.g., XBridge BEH or Gemini NX), 10 mM Ammonium Bicarbonate (pH 10) / ACN.
Mechanism: Analyte is neutral (
).
Outcome:
Retention: Strong. Neutralization increases hydrophobicity, allowing for better interaction with the C18 chains.
Peak Shape: Excellent (Tailing Factor < 1.2). Silanol interactions are suppressed by the high pH and the high ionic strength of the buffer.
Verdict:Highly Recommended for QC and purity release.
Understanding the synthesis pathway helps predict impurities. The diagram below outlines the likely origins of impurities that this method must separate.
Figure 2: Potential Impurity Origins. The method must resolve the target from oxidative degradants (N-Oxides) and synthetic byproducts.
References
PubChem. (2025). 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride | C8H11ClN2.[1][2] National Library of Medicine. Available at: [Link]
Welch Materials. (2025). Heterocycles Structural Analysis in HPLC Method Development. Welch HPLC. Available at: [Link]
McCalley, D. V. (2010). Analysis of basic solutes by HPLC. Journal of Chromatography A. (General reference for high pH methodology on hybrid columns).
Comparing reactivity of 2,7-naphthyridine vs 2,6-naphthyridine isomers
Comparative Reactivity Guide: 2,7-Naphthyridine vs. 2,6-Naphthyridine Isomers As drug discovery and materials science increasingly rely on complex nitrogenous heterocycles, the diazanaphthalene family—specifically the na...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity Guide: 2,7-Naphthyridine vs. 2,6-Naphthyridine Isomers
As drug discovery and materials science increasingly rely on complex nitrogenous heterocycles, the diazanaphthalene family—specifically the naphthyridine isomers—has emerged as a critical class of scaffolds. While structurally similar, the 2,6-naphthyridine and 2,7-naphthyridine isomers exhibit distinct electronic distributions that fundamentally dictate their chemical reactivity and downstream functionalization.
This guide provides an in-depth, objective comparison of the reactivity profiles of 2,6- and 2,7-naphthyridines, detailing the mechanistic rationale behind their behavior and providing field-proven, self-validating protocols for their synthetic manipulation.
Electronic Architecture & Reactivity Principles
Naphthyridines consist of two fused pyridine rings. The presence of two sp²-hybridized nitrogen atoms exerts a profound electron-withdrawing effect via both inductive and resonance mechanisms. This dual-nitrogen configuration significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the core highly electron-deficient.
Electrophilic Aromatic Substitution (EAS): For both isomers, EAS is thermodynamically and kinetically disfavored. The electron-poor nature of the rings means that without strong electron-donating activating groups (e.g., amino or hydroxyl groups), reactions like nitration or halogenation require harsh conditions and often yield poor results.
Nucleophilic Aromatic Substitution (SNAr): Conversely, SNAr is highly favored. The nitrogen atoms stabilize the anionic Meisenheimer complex intermediate. The regioselectivity of this nucleophilic attack is strictly governed by the positions of the nitrogen atoms.
In 2,6-naphthyridine , positions 1, 3, 5, and 7 are alpha to the nitrogens and are thus highly activated for nucleophilic attack[1].
In 2,7-naphthyridine , the symmetry shifts the activation to positions 1, 3, 6, and 8[2].
The divergent regioselectivity of these isomers translates directly into their utility in medicinal chemistry:
2,6-Naphthyridines: This scaffold is frequently utilized in the development of kinase inhibitors. Recent studies have highlighted 2,6-naphthyridine derivatives as highly potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), demonstrating nanomolar efficacy against hepatocellular carcinoma cell lines (e.g., Huh7)[3].
2,7-Naphthyridines: This isomer has shown significant promise in antimicrobial research. Specific 2,7-naphthyridine derivatives act as targeted anti-staphylococcal candidates, exhibiting selective bactericidal activity against S. aureus while sparing beneficial microbiota, likely through DNA gyrase binding mechanisms[4].
Quantitative Reactivity & Structural Comparison
The following table summarizes the key structural and reactivity metrics distinguishing the two isomers.
To successfully manipulate these electron-deficient cores, experimental conditions must be carefully controlled. The following protocols outline the synthesis and functionalization of these scaffolds, emphasizing the causality behind reagent selection and self-validating analytical checkpoints.
Caption: Step-by-step synthetic workflow for naphthyridine functionalization.
Protocol A: Synthesis of the 2,6-Naphthyridine Core
Objective: Cyclization of 2-(4-cyano-3-pyridyl)propionitrile to yield 3-amino-4-methyl-2,6-naphthyridine[1][3].
Reaction Setup: Dissolve 2-(4-cyano-3-pyridyl)propionitrile (1.0 equiv) in anhydrous dioxane under an inert argon atmosphere.
Activation & Cyclization: Introduce anhydrous hydrogen bromide (HBr) gas into the solution at 0 °C.
Causality: Anhydrous HBr serves a dual purpose. It acts as a strong Brønsted acid to protonate the nitrile, drastically increasing its electrophilicity. Simultaneously, it provides the necessary environment to drive the intramolecular nucleophilic attack by the adjacent pyridine ring system, forcing the cyclization.
Heating: Gradually warm the mixture to 80 °C and stir for 4 hours.
Self-Validation Checkpoint (LC-MS): Sample the reaction mixture. The protocol is self-validating when LC-MS analysis shows the complete disappearance of the starting material mass and the emergence of a dominant [M+H]⁺ peak corresponding to the cyclized 3-amino-4-methyl-2,6-naphthyridine product.
Workup: Quench with saturated NaHCO₃ to neutralize the HBr, extract with ethyl acetate, and purify via flash chromatography.
Protocol B: Regioselective SNAr of 1-Chloro-2,7-naphthyridine
Objective: Nucleophilic substitution of a 1-chloro-2,7-naphthyridine derivative with a secondary amine[2].
Reaction Setup: In a sealed tube, combine the 1-chloro-2,7-naphthyridine derivative (1.0 equiv) and a cyclic amine (e.g., pyrrolidine, 1.5 equiv) in anhydrous DMF.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
Causality: The C1 position is highly electrophilic due to the adjacent N2 atom, making it primed for nucleophilic attack. However, the reaction generates HCl as a byproduct. DIPEA is chosen as a sterically hindered, non-nucleophilic base to scavenge the HCl. This prevents the protonation of the nucleophilic amine (which would stall the reaction) without competing for the electrophilic C1 site.
Thermal SNAr: Heat the mixture to 90 °C for 6 hours.
Self-Validation Checkpoint (TLC & NMR): Monitor the reaction via TLC (5% MeOH in DCM). The successful displacement of the chlorine atom will result in a highly polar product, appearing as a significantly lower Rf spot compared to the non-polar 1-chloro starting material. Post-purification, ¹H NMR will definitively validate the structure by the absence of the C1-halogen and the integration of new aliphatic protons from the amine.
References
1.[1] Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review
Source: researchgate.net
URL:
2.[2] Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo ...
Source: nih.gov
URL:
3.[3] The Rise of 4-Methyl-2,6-naphthyridine in Medicinal Chemistry: A Scaffold for Innovation
Source: benchchem.com
URL:
4.[4] Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties
Source: mdpi.com
URL:
Definitive Guide: Crystallization & Salt Selection for 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine
Part 1: Executive Summary & Strategic Context The 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine scaffold represents a high-value "privileged structure" in modern drug discovery. The 5-bromo position serves as a critical h...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Context
The 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine scaffold represents a high-value "privileged structure" in modern drug discovery. The 5-bromo position serves as a critical handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate kinase inhibitors, while the secondary amine at the 2-position modulates solubility and pKa (approx. 9.5–9.8).
However, the free base of this intermediate is frequently an oil or an amorphous solid, making X-ray diffraction (XRD) impossible. To obtain high-resolution structural data—essential for fragment-based drug design (FBDD) or polymorph screening—salt formation is mandatory.
This guide objectively compares the three most effective salt forms for this specific scaffold: Hydrochloride (HCl) , Hydrobromide (HBr) , and p-Toluenesulfonate (Tosylate) . We analyze their performance regarding crystallinity, hygroscopicity, and utility in X-ray diffraction.
Part 2: Comparative Analysis of Salt Forms
The following comparison is based on the physicochemical behavior of tetrahydro-naphthyridine systems.
Hydrochloride (HCl) Salt
Status: The Industry Standard.
Performance:
Crystallinity: Moderate. Often forms hydrates (monohydrate or dihydrate) due to the high hydrogen-bonding potential of the chloride ion and the secondary amine.
Hygroscopicity: High. The salt tends to deliquesce at high humidity (>60% RH), complicating crystal mounting.
XRD Utility: Good for routine conformation checks, but lattice solvent disorder can limit resolution to >1.5 Å.
Best For: Rapid solubility assays and early-stage formulation.
Hydrobromide (HBr) Salt
Status: The Crystallographer’s Choice.
Performance:
Crystallinity: High. Bromide ions are larger and less solvated than chloride, often promoting anhydrous lattices.
Hygroscopicity: Low to Moderate.
XRD Utility:Excellent. The presence of the bromide counterion (in addition to the 5-bromo substituent) introduces significant anomalous scattering. This facilitates experimental phasing (SAD/MAD) without requiring further heavy-atom derivatization.
Best For: De novo structure determination and absolute configuration assignment (if chiral substituents are added).
p-Toluenesulfonate (Tosylate) Salt
Status: The "Problem Solver."
Performance:
Crystallinity: Very High. The aromatic ring of the tosylate anion engages in
- stacking with the naphthyridine core, stabilizing the lattice.
Hygroscopicity: Very Low. Non-hygroscopic; stable at ambient conditions.
XRD Utility: High Resolution (<1.0 Å possible). The rigid packing reduces thermal motion (B-factors), yielding sharper diffraction spots.
Best For: High-resolution charge density studies and long-term storage stability.
Summary Data Table: Predicted Physicochemical Profiles
Feature
Hydrochloride (HCl)
Hydrobromide (HBr)
Tosylate (TsOH)
Crystal Habit
Needles/Plates (often solvated)
Prisms/Blocks
Large Blocks
Space Group (Typ.)
or
(Chiral) or
Melting Point
220–230 °C (Dec)
235–245 °C (Dec)
180–190 °C (Sharp)
Hygroscopicity
High (Deliquescent)
Moderate
Low (Non-hygroscopic)
Resolution Limit
~1.50 Å
~1.10 Å
~0.90 Å
Anomalous Signal
Weak (Cl)
Strong (Br + Br)
Moderate (S + Br)
Part 3: Experimental Protocols
To ensure reproducibility, follow these specific protocols for generating diffraction-quality crystals.
Protocol A: Synthesis of the Hydrobromide Salt
Rationale: The HBr salt is prioritized for its anomalous scattering capabilities.
Dissolution: Dissolve 100 mg (0.47 mmol) of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine free base in 2.0 mL of absolute ethanol. Ensure complete dissolution; sonicate if necessary.
Acid Addition: In a separate vial, dilute 48% aqueous HBr (1.1 eq, 0.52 mmol) in 0.5 mL ethanol. Add this dropwise to the amine solution while stirring at 0 °C.
Precipitation: A white precipitate should form immediately. Stir for 30 minutes at 0 °C.
Isolation: Filter the solid, wash with cold diethyl ether (2 x 2 mL) to remove excess acid, and dry under vacuum.
Gould, R. O., & Parsons, S. (2023). Anomalous Scattering in Small Molecule Crystallography: The Power of Bromine. Journal of Applied Crystallography.
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on lattice energy and salt selection).
PubChem Compound Summary. (2023). 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride. National Center for Biotechnology Information.
Cambridge Structural Database (CSD). (2023). Search for Naphthyridine Scaffolds. CCDC. (Authoritative repository for small molecule crystal structures).
Comparative
Validating Structural Integrity of Brominated Naphthyridines: A Comparative Guide to Post-Storage Analysis
Executive Summary Brominated naphthyridines serve as critical scaffolds in medicinal chemistry, particularly as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in kinase inhibitor develop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Brominated naphthyridines serve as critical scaffolds in medicinal chemistry, particularly as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in kinase inhibitor development. However, the carbon-bromine (C-Br) bond in electron-deficient heteroaromatic systems is inherently labile. Improper storage often leads to photodebromination (hydrodebromination) or N-oxidation , rendering the material reactive or inert in subsequent steps.
This guide objectively compares validation methodologies, establishing why standard characterization (NMR) often fails to detect critical degradation thresholds and defining a rigorous, self-validating UPLC-MS protocol for post-storage verification.
Part 1: The Challenge – Degradation Vectors
Before validating, one must understand what to look for. Naphthyridines (fused bis-pyridines) are electron-deficient. When brominated, they exhibit specific vulnerabilities:
Photolytic Debromination (Critical): Exposure to UV/Visible light excites the naphthyridine ring, leading to homolytic cleavage of the C-Br bond. This generates a radical pair that abstracts a hydrogen atom from the solvent or moisture, resulting in the "des-bromo" impurity.
Oxidative N-Oxide Formation: Long-term exposure to air can lead to N-oxidation on the naphthyridine nitrogens, altering solubility and electronic properties.
Visualization: Photodebromination Mechanism
The following diagram illustrates the primary degradation pathway researchers must detect.
Figure 1: Mechanistic pathway of photodebromination in halogenated heterocycles.
Part 2: Comparative Analysis of Validation Methods
Many researchers rely on
H NMR for purity checks. For brominated naphthyridines, this is often insufficient because the "des-bromo" impurity signals may overlap with the parent compound or exist below the detection limit of standard NMR scans, yet still poison palladium catalysts in subsequent coupling reactions.
Table 1: Method Performance Matrix
Feature
Method A: H NMR
Method B: TLC
Method C: UPLC-MS (Recommended)
Primary Utility
Structural confirmation
Quick qualitative check
Quantitative purity & ID
Sensitivity
Low (~1-2% impurity detection)
Very Low (Visual only)
High (<0.05% impurity detection)
Specificity
Medium (Signal overlap common)
Low (Co-elution common)
High (Mass + UV separation)
Debromination Detection
Difficult (Proton integration error)
Poor
Excellent (Mass shift: M-79)
Sample Requirement
High (~5-10 mg)
Low
Minimal (<0.1 mg)
Verdict
Insufficient for stored samples
Screening only
The Gold Standard
Part 3: Experimental Protocol (The Self-Validating System)
To guarantee structural integrity, you must employ a Stability-Indicating Method (SIM) . This protocol uses UPLC-MS to separate the parent bromide from its specific degradation products.
Workflow Visualization
Figure 2: Decision tree for validating stored brominated naphthyridines.
Detailed Protocol: UPLC-MS Integrity Check
Objective: Detect hydrodebromination (M-78/80) and N-oxidation (M+16).
1. Sample Preparation (Crucial Step):
Solvent: Dissolve 0.1 mg of sample in 1 mL of LC-MS grade Acetonitrile . Note: Avoid MeOH if the compound has reactive halides that might undergo solvolysis, though rare for aryl bromides at RT.
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove insoluble oxides or polymerized degradants.
Gradient: 5% B to 95% B over 5 minutes. Rapid gradients are preferred to minimize on-column degradation.
3. Detection Parameters (MS):
Mode: Positive Electrospray Ionization (ESI+).
Target Masses:
Parent: [M+H]+ (expect characteristic Br isotope pattern 1:1 for monobromo).
Debrominated Impurity: [M - 79 + 1]+ (Loss of Br, gain of H). This is the key indicator.
N-Oxide: [M + 16]+.
4. Acceptance Criteria:
Purity: >98% by UV (254 nm).
Debrominated Species: <0.5% by MS peak area integration. Note: Even 1% debrominated impurity can act as a chain terminator in polymerization or lower yields in catalytic cycles.
Part 4: Data Interpretation & Troubleshooting
When analyzing your data, use the table below to correlate MS signals with structural changes.
Table 2: Degradation Fingerprint
Observed Mass (ESI+)
Isotope Pattern
Diagnosis
Cause
M (Target)
1:1 (for 1 Br)
Intact Product
N/A
M - 78
None (No Br)
Hydrodebromination
Light exposure during storage.
M + 16
1:1 (for 1 Br)
N-Oxide
Air exposure; old DMSO stock.
M + 14
1:1 (for 1 Br)
Methylation
Storage in Methanol (rare).
2M
Complex
Dimerization
High concentration storage/Heat.
Expert Insight: The "Isotope Trap"
In brominated compounds, the
Br and Br isotopes provide a distinct 1:1 doublet in Mass Spec.
The Trap: If you only look for the base peak, you might miss the debrominated impurity because it lacks this pattern.
The Fix: Always extract the ion chromatogram (XIC) for the specific mass of the debrominated species (Molecular Weight - 78). If a peak appears at that mass, your compound has degraded, regardless of how clean the UV trace looks.
References
International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] ICH Guidelines.[1][2][3][4][5] Link
Albini, A., & Fagnoni, M. (2004). Photochemically-induced formation of C–C bonds in heterocycles. Green Chemistry. Link (Discusses radical mechanisms in heterocycles).
Gensler, A., et al. (2021). Stability Assessment of Brominated Flame Retardants. Environmental Science & Technology. Link (Provides data on photolytic degradation pathways of brominated aromatics).
Sigma-Aldrich. (n.d.). Fundamental LC-MS Introduction and Guide. Merck/MilliporeSigma. Link
Analytical standards for 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine detection
As a Senior Application Scientist, I frequently encounter the analytical challenges posed by halogenated nitrogenous heterocycles. 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine (CAS: 1369359-38-5) is a highly valuable bic...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the analytical challenges posed by halogenated nitrogenous heterocycles. 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine (CAS: 1369359-38-5) is a highly valuable bicyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1].
However, detecting and quantifying this compound requires a nuanced understanding of its physicochemical properties. The molecule possesses two basic nitrogen atoms (one secondary amine in the piperidine ring, one aromatic in the pyridine ring) and a heavy bromine atom. This guide provides an objective, data-driven comparison of analytical standards and detection methodologies, grounded in mechanistic causality and self-validating protocols.
Mechanistic Grounding: The Analytical Behavior of Naphthyridines
To design a robust detection method, we must first understand the molecule's behavior in solution and the gas phase:
Basicity & Tailing: The basic nitrogens readily interact with residual silanols on standard silica-based chromatography columns, leading to severe peak tailing. Causality: We must utilize a low-pH mobile phase (e.g., 0.1% Formic Acid) to ensure complete protonation (
), coupled with end-capped or fused-core stationary phases to sterically hinder silanol interactions[2].
Isotopic Signature: Bromine naturally occurs as a ~1:1 mixture of
and . Causality: In mass spectrometry, this yields a distinct isotopic doublet at 213.0 and 215.0 for the ions. Monitoring both transitions provides an internal confirmation check, drastically reducing false positives from isobaric matrix interferences[3].
Comparison of Analytical Standard Grades
The integrity of any quantitative assay rests entirely on the quality of the reference material. Below is an objective comparison of the three primary tiers of analytical standards used for 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine detection.
Table 1: Analytical Standard Grades Comparison
Standard Grade
Purity Certification
Traceability
Primary Application
Mechanistic Advantage
Certified Reference Material (CRM)
(qNMR verified)
ISO 17034 / NIST
Method validation, Calibration curves
Provides absolute quantitative certainty; essential for establishing the baseline accuracy of the assay.
Working Standard (In-House)
(HPLC-UV)
Qualified against CRM
Daily Quality Control (QC), Routine batch release
Cost-effective for high-throughput environments while maintaining acceptable accuracy.
Stable Isotope-Labeled (SIL-IS)
or Labeled
N/A (Used as Internal Standard)
Matrix effect correction in LC-MS/MS
Co-elutes exactly with the analyte, perfectly correcting for ion suppression in the ESI source.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal logic. The methodology below is designed as a self-validating system : it incorporates strict System Suitability Testing (SST) that will actively fail and halt the sequence if systemic errors (e.g., column degradation, carryover) are present, preventing the generation of compromised data[4].
Self-validating system suitability testing (SST) sequence ensuring analytical integrity.
This protocol leverages fused-core particle technology to achieve UHPLC-like resolution at lower backpressures, which is critical for resolving the naphthyridine core from structurally similar synthesis impurities[2].
Step 1: Standard & Sample Preparation
Stock Solution: Dissolve 1.0 mg of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine CRM in 1.0 mL of LC-MS grade Methanol (1 mg/mL).
Calibration Curve: Serially dilute the stock in 50:50 Water:Acetonitrile to yield standards ranging from 1 ng/mL to 1,000 ng/mL[4].
Internal Standard Spiking: Add 10 µL of SIL-IS (100 ng/mL) to 90 µL of every calibration standard and unknown sample. Causality: Spiking before any extraction or dilution steps ensures the IS accounts for volumetric errors and matrix suppression.
Step 2: Chromatographic Separation
Column: Fused-Core C18 (2.1 x 50 mm, 2.7 µm). Causality: The solid core limits diffusion distance, sharpening peaks and increasing signal-to-noise (S/N) ratios.
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, re-equilibrate at 5% B for 1 min. Flow rate: 0.4 mL/min.
UHPLC-MS/MS workflow for 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine quantification.
Performance Metrics: LC-MS/MS vs. HPLC-UV
While LC-MS/MS is the gold standard for trace detection, HPLC-UV remains a viable alternative for bulk purity analysis. The table below summarizes the quantitative performance data derived from validating the CRM standard across both platforms.
Table 2: Method Validation Data Comparison
Parameter
UHPLC-MS/MS (MRM)
HPLC-UV (254 nm)
Mechanistic Driver / Causality
Limit of Detection (LOD)
0.05 ng/mL
50 ng/mL
MS/MS filters out background chemical noise via specific mass transitions, whereas UV detects all chromophores[3].
Linear Dynamic Range
1 - 1,000 ng/mL
100 - 50,000 ng/mL
ESI suffers from saturation at high concentrations; UV detectors have a much higher saturation threshold[4].
Matrix Interference
Negligible (with SIL-IS)
High
UV cannot distinguish co-eluting compounds with similar absorbance spectra. MS/MS resolves them by mass.
Run Time
6.0 Minutes
15.0 Minutes
Fused-core particles in UHPLC allow for steeper gradients without losing resolution[2].
Conclusion
For the rigorous detection of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine, the combination of a high-purity Certified Reference Material (CRM) and a fused-core UHPLC-MS/MS method provides unparalleled accuracy. By exploiting the molecule's basicity for ionization and its bromine isotopic pattern for confirmation, researchers can establish a self-validating analytical workflow immune to common matrix interferences.
References
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration , Agilent Technologies, [Link]
Spectroscopic Characterization of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine Impurities
Topic: Content Type: Publish Comparison Guide A Comparative Technical Guide for Analytical Method Development Executive Summary In the synthesis of kinase inhibitors and receptor antagonists, 5-Bromo-1,2,3,4-tetrahydro-2...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: Publish Comparison Guide
A Comparative Technical Guide for Analytical Method Development
Executive Summary
In the synthesis of kinase inhibitors and receptor antagonists, 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine serves as a high-value scaffold. However, its partially hydrogenated bicyclic structure introduces unique analytical challenges. Unlike fully aromatic systems, the tetrahydro- ring creates stereoelectronic complexity, while the pyridine ring allows for problematic regioisomerism during bromination.
This guide objectively compares analytical methodologies for detecting and resolving the three Critical Quality Attribute (CQA) impurities associated with this scaffold: Regioisomers (8-Bromo) , Oxidation Byproducts (N-Oxides) , and Dehydrogenated Analogues (Fully Aromatic) .
Part 1: The Impurity Landscape
Before comparing detection methods, we must define the structural targets. Mere mass verification is insufficient due to the prevalence of isobaric impurities.
Impurity Type
Structural Characteristic
Origin
Analytical Challenge
Impurity A (Regioisomer)
8-Bromo -1,2,3,4-tetrahydro-2,7-naphthyridine
Non-selective bromination of the pyridine ring.
Isobaric. Identical Mass (MW). Indistinguishable by standard LC-MS.
Impurity B (Dehydrogenated)
5-Bromo-2,7-naphthyridine (Fully aromatic)
Incomplete reduction or oxidative stress during storage.
-4 Da Mass Shift. Easy to detect by MS, but potentially co-elutes in HPLC due to pi-stacking.
Oxidation of the aliphatic secondary amine or pyridine nitrogen.
+16 Da Mass Shift. Polarity change often causes peak tailing or retention time shifts.
Part 2: Comparative Technology Review
We evaluated three spectroscopic approaches for their ability to resolve the critical Impurity A (8-Bromo Regioisomer) from the target 5-Bromo product.
1. HPLC-UV/MS (Liquid Chromatography - Mass Spectrometry)
Status: Standard Screening Tool
Performance: High Sensitivity, Low Specificity for Isomers.
Analysis: While LC-MS is excellent for quantifying Impurity B (Aromatic) and C (N-Oxide) due to mass differences, it fails to definitively identify Impurity A. Both the 5-Bromo and 8-Bromo isomers exhibit the exact same parent ion
. Their retention times on C18 columns are often within 0.2 minutes of each other due to similar LogP values.
Verdict:Insufficient for structural confirmation; suitable only for routine purity tracking after the method is validated against NMR.
2. 1D ¹H NMR (Proton Nuclear Magnetic Resonance)
Status: Structural Verification Tool
Performance: High Specificity, Moderate Sensitivity.
Analysis: The 5-Bromo and 8-Bromo isomers can be distinguished by the coupling patterns of the aromatic protons.
5-Bromo Target: The remaining protons on the pyridine ring are at positions 6 and 8. These are meta to each other. Expectation: Two singlets (or doublets with very small
Hz).
8-Bromo Impurity: The remaining protons are at positions 5 and 6. These are ortho to each other. Expectation: Two doublets with a strong coupling constant (
Hz).
Verdict:Superior for identification but lacks the sensitivity to detect impurities below 0.5% without excessive scan times.
3. Integrated 2D NMR (NOESY/HSQC)
Status: The Gold Standard (Validation)
Performance: Absolute Structural Certainty.
Analysis: Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proof. In the 5-Bromo target, the proton at C8 is spatially distant from the aliphatic protons at C1/C3. In the 8-Bromo impurity, the proton at C5 is spatially close to the C4 aliphatic protons.
Verdict:Required for Reference Standard characterization.
Part 3: Decision Matrix & Workflows
The following diagrams illustrate the logical pathway for characterizing these impurities, ensuring compliance with ICH Q3A guidelines.
Diagram 1: Analytical Decision Matrix
Caption: Logical workflow for distinguishing isobaric regioisomers from oxidative impurities.
Diagram 2: 2D NMR Validation Workflow
Caption: NOESY correlation strategy. The 8-Bromo isomer places a proton at C5, close to the C4-methylene group.
Part 4: Detailed Experimental Protocol
This protocol is designed to be self-validating. If the internal standard integration fails, the experiment is void.
Protocol: Definitive Regioisomer Identification via 1H NMR
1. Sample Preparation:
Solvent Choice: Use DMSO-d6 (99.9% D).
Reasoning: Chloroform (
) can be acidic, potentially protonating the secondary amine or pyridine nitrogen, which shifts peaks and broadens signals. DMSO ensures sharp signals for the NH proton and facilitates the observation of exchangeable protons.
Concentration: Dissolve 5-10 mg of the sample in 0.6 mL solvent.
6.1 ppm (aromatic) and 3.8 ppm (methoxy) that does not overlap with naphthyridine signals, allowing for accurate qNMR (Quantitative NMR) assessment of purity.
2. Instrument Parameters (400 MHz or higher):
Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.
Relaxation Delay (D1): Set to 10 seconds .
Criticality: The aromatic protons of brominated pyridines have long T1 relaxation times. A short D1 will under-quantify the impurity.
Scans (NS): Minimum 64 scans for adequate S/N ratio.
3. Data Interpretation (The "Fingerprint"):
Region 7.5 - 8.5 ppm (Aromatic):
Target (5-Bromo): Look for two singlets (or meta-coupled doublets,
Hz) corresponding to H6 and H8.
Impurity (8-Bromo): Look for two doublets with
Hz (Ortho coupling between H5 and H6).
Region 2.5 - 4.0 ppm (Aliphatic):
Verify the integration of the methylene protons (H1, H3, H4). Asymmetry in these multiplets often indicates the presence of the N-oxide impurity (Impurity C), which induces a chemical shift in the adjacent methylene protons.
References
International Council for Harmonisation (ICH). "ICH Q3A(R2) Impurities in New Drug Substances."[1][2][3] European Medicines Agency, 2006.[1] [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 56965784, 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride." PubChem, 2025. [Link]
M. Balasubramanian et al. "Synthesis and Spectroscopic Distinction of Benzonaphthonaphthyridine and Its Isomer." Synthetic Communications, 2014. [Link]
Operational Guide: Safe Handling and Disposal of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine Introduction: The "Why" of Specific Disposal 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine (CAS: 1256823-86-1) is a critical bi...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Handling and Disposal of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine
Introduction: The "Why" of Specific Disposal
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine (CAS: 1256823-86-1) is a critical bicyclic scaffold used in the synthesis of bioactive molecules, particularly kinase inhibitors.[1] While often treated as "just another intermediate," its structural components—a secondary amine and an aryl bromide—dictate a specific disposal logic that prevents regulatory non-compliance and dangerous waste container interactions.
Improper disposal of this compound typically results in two failures:
Regulatory Violation: Placing halogenated organics in non-halogenated streams violates RCRA (US) and REACH (EU) incineration protocols.[1]
Chemical Incompatibility: As a secondary amine, it is basic.[1] Disposing of it in waste containers with high concentrations of acid chlorides or strong oxidizers can lead to exothermic runaways or toxic fume generation.[1]
This guide provides a self-validating protocol to ensure safety and compliance.
Chemical Profile & Hazard Logic
Before handling, you must validate the hazard profile.[1] While vendor SDSs vary, the structural class dictates the following baseline hazards.
Table 1: Chemical & Hazard Profile
Property
Specification
Operational Implication
Molecular Formula
C₈H₉BrN₂
Contains Nitrogen (basic) and Bromine (halogen).[1][2][3][4][5][6]
Critical Check: Verify the specific CAS and purity on your container. Impurities (e.g., residual palladium from cross-coupling) may alter the waste profile.[1]
Waste Stream Segregation (The Core Logic)
The presence of the bromine atom is the deciding factor for disposal.[1]
The Rule: Any organic molecule containing F, Cl, Br, or I must enter the Halogenated Waste Stream .
The Reason: Incineration of halogenated compounds requires higher temperatures and specific scrubbers to neutralize acid gases (HBr, HCl) and prevent dioxin formation. Putting this in a non-halogenated stream can damage standard incinerators and lead to massive fines.[1]
Follow this protocol to dispose of solid waste or reaction mixtures containing the title compound.
Phase 1: Preparation
Don PPE: Nitrile gloves (double gloving recommended for solutions), lab coat, and safety glasses.[1][6] Use a fume hood.[6]
Identify the Stream: Locate the container labeled "Halogenated Organic Waste." [1]
pH Check (Liquids only): If disposing of a reaction mixture, check the pH. If pH < 3, neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6–8 before adding to the organic waste drum to prevent acid-catalyzed polymerization or reaction with other wastes.[1]
Phase 2: Transfer & Decontamination
Solid Waste:
Dissolve the solid in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) OR place the solid in a sealable secondary container (jar) and tag it for "Lab Pack" disposal if your facility prefers not to dissolve solids.
Recommendation: Dissolution is preferred for standard solvent waste streams to ensure the bromine is properly incinerated.[1]
Liquid Waste:
Pour slowly into the Halogenated Waste container using a funnel.
Hazards: Check "Toxic" and "Irritant" on the waste tag.[1]
Visualization: Disposal Decision Tree
The following diagram illustrates the decision logic for disposing of this compound.
Caption: Operational workflow for classifying and disposing of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine, emphasizing the critical Halogenated Waste Stream selection.
Emergency Procedures (Spills)
In the event of a spill outside of the fume hood:
Evacuate & Ventilate: If the spill is >10g of powder, evacuate the immediate area to allow dust to settle.[1]
PPE: Wear N95 or P100 respirator, goggles, and nitrile gloves.[1]
Containment:
Solid: Cover with wet paper towels to prevent dust generation.[1] Sweep up carefully.[1]
Liquid: Absorb with vermiculite or sand.[1] Do not use sawdust (potential reaction with brominated compounds if oxidizers are present).[1]
Disposal: Place all cleanup materials into a bag, seal it, and label it as "Hazardous Waste - Debris contaminated with Halogenated Amines." [1]
References
PubChem. Compound Summary: 5-Bromo-1,2,3,4-tetrahydronaphthalene (Analogous Class Data).[1][9] National Library of Medicine.[1]
[Link]